Product packaging for O-Demethylmetoprolol(Cat. No.:CAS No. 62572-94-5)

O-Demethylmetoprolol

Cat. No.: B022154
CAS No.: 62572-94-5
M. Wt: 253.34 g/mol
InChI Key: CUKXSBOAIJILRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

pharmacologically active urinary metoprolol metabolite 5 to 10X less potent than metoprolol;  structure in first source;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO3 B022154 O-Demethylmetoprolol CAS No. 62572-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978153
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-94-5
Record name O-Demethylmetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethylmetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62572-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DEMETHYLMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to O-Demethylmetoprolol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed β₁-adrenergic receptor blocker, metoprolol.[1] All quantitative data are summarized for clarity, and detailed experimental methodologies from cited literature are provided.

Chemical Properties

This compound, also known as O-Desmethylmetoprolol, is a white to off-white solid.[1][2] It is the product of the O-demethylation of metoprolol, a metabolic process primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₃[2][4][5][6]
Molecular Weight 253.34 g/mol [5][6]
Melting Point 70-72 °C[7]
Boiling Point (Predicted) 424.6 ± 40.0 °C[7]
pKa (Predicted) 13.88 ± 0.20[7]
Solubility Soluble in Chloroform and Dichloromethane; Slightly soluble in Methanol.[4][7]
Chemical Structure

The chemical structure of this compound is characterized by a phenolic ring and an aliphatic side chain, which are crucial for its biological activity.[2]

Table 2: Structural Identifiers for this compound

IdentifierValueSource
IUPAC Name 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[5]
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCO)O[5]
InChI InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3[2][5]
InChIKey CUKXSBOAIJILRY-UHFFFAOYSA-N[2][5]
CAS Number 62572-94-5[1][2][4][5]

Experimental Protocols

Enantioselective Synthesis of this compound

A convenient synthetic procedure for preparing enantiomers of metoprolol and its major metabolites, including this compound, has been developed.[8]

Methodology:

  • Starting Material: The synthesis begins with 4-(2-hydroxyethyl)phenol.[8]

  • Phenoxide Formation: The phenolic compound is converted in situ to its corresponding phenoxide through treatment with sodium hydroxide.[8]

  • Epoxidation: The phenoxide is then treated with either (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[8]

  • Amine Reaction: The resulting epoxide is transformed into this compound through a reaction with isopropylamine.[8]

  • Purity Assessment: The optical purity of the enantiomers of the O-demethylated metabolite can be measured using HPLC on a chiral column without any derivatization, with reported purities ranging from 96-99% enantiomeric excess (ee).[8]

Analytical Determination in Human Plasma

A validated method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][9]

Methodology:

  • Sample Preparation: Plasma samples are prepared for analysis. While the specific extraction method is not detailed in the provided search results, solid-phase extraction is a common technique for such analyses.[10]

  • Chromatographic Separation: The prepared samples are subjected to liquid chromatography to separate the parent drug from its metabolites.

  • Mass Spectrometric Detection: Tandem mass spectrometry is employed for the sensitive and specific quantification of this compound and other analytes.

  • Application: This method is applied to pharmacokinetic studies of metoprolol, particularly in relation to CYP2D6 genotypes.[4][9]

Visualizations

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[3][11] O-demethylation is the major metabolic pathway, accounting for approximately 65% of the metabolism and leading to the formation of this compound.[3][11] This metabolite is transient and is rapidly oxidized to metoprolol acid.[3][12] The primary enzyme responsible for O-demethylation is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][11]

Metoprolol_Metabolism Metoprolol Metoprolol ODemethylmetoprolol This compound Metoprolol->ODemethylmetoprolol O-demethylation (~65%) AlphaHydroxymetoprolol α-Hydroxymetoprolol (active) Metoprolol->AlphaHydroxymetoprolol α-hydroxylation (~10%) NDeisopropylmetoprolol N-Deisopropylmetoprolol Metoprolol->NDeisopropylmetoprolol N-dealkylation (~10%) MetoprololAcid Metoprolol Acid (inactive) ODemethylmetoprolol->MetoprololAcid Oxidation CYP2D6 CYP2D6 (Major) CYP2D6->Metoprolol CYP3A4 CYP3A4 (Minor) CYP3A4->Metoprolol CYP2B6 CYP2B6 (Minor) CYP2B6->Metoprolol CYP2C9 CYP2C9 (Minor) CYP2C9->Metoprolol

Caption: Metabolic pathways of metoprolol.

References

O-Demethylmetoprolol: A Technical Whitepaper on its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed β₁-adrenergic receptor blocker, metoprolol. Key areas covered include its discovery through metabolic pathways, detailed protocols for its chemical synthesis, and validated analytical methodologies for its quantification in biological matrices. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams to facilitate understanding.

Discovery and Metabolic Pathway

This compound is the principal active metabolite of metoprolol, formed via O-demethylation. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1][2][3] The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variations in metoprolol metabolism and, consequently, in the plasma concentrations of this compound.[2] Following its formation, this compound is further oxidized to metoprolol acid, a transient and inactive carboxylic acid metabolite, which is then excreted.[2][3][4] While O-demethylation is the major metabolic route (accounting for approximately 65% of metoprolol metabolism), other pathways include α-hydroxylation and N-dealkylation.[4] Although pharmacologically active, this compound exhibits significantly less β-blocking activity than its parent compound, metoprolol.

The metabolic conversion of metoprolol to this compound is a critical aspect of its pharmacokinetic profile and is a key consideration in pharmacogenetic studies related to drug efficacy and safety.

Metoprolol Metabolism Metabolic Pathway of Metoprolol to this compound Metoprolol Metoprolol ODemethylmetoprolol This compound (Active Metabolite) Metoprolol->ODemethylmetoprolol CYP2D6 (O-demethylation) MetoprololAcid Metoprolol Acid (Inactive Metabolite) ODemethylmetoprolol->MetoprololAcid Oxidation Excretion Excretion MetoprololAcid->Excretion

Metabolism of Metoprolol to this compound and subsequent oxidation.

Chemical Synthesis of this compound

The synthesis of this compound is crucial for obtaining analytical standards for pharmacokinetic studies and for further pharmacological evaluation. An established enantioselective synthesis route starts from 4-(2-hydroxyethyl)phenol.

Synthesis Pathway

The synthesis is a two-step process:

  • Epoxidation: 4-(2-hydroxyethyl)phenol is reacted with either (R)- or (S)-epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding chiral epoxide intermediate.

  • Amination: The epoxide ring is subsequently opened by reaction with isopropylamine to yield the desired (R)- or (S)-O-Demethylmetoprolol.

Synthesis of this compound Enantioselective Synthesis of this compound cluster_reactants Starting Materials cluster_products Products 4-Hydroxyethylphenol 4-(2-hydroxyethyl)phenol Epoxide Chiral Epoxide Intermediate 4-Hydroxyethylphenol->Epoxide Epichlorohydrin (R)- or (S)-Epichlorohydrin Epichlorohydrin->Epoxide Base Sodium Hydroxide Base->Epoxide Isopropylamine Isopropylamine ODemethylmetoprolol (R)- or (S)-O-Demethylmetoprolol Isopropylamine->ODemethylmetoprolol Epoxide->ODemethylmetoprolol

General synthesis scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of related compounds and impurities. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-((4-(2-hydroxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

  • In a clean, dry round-bottom flask, dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the mixture and stir for 15-30 minutes to form the phenoxide.

  • Slowly add epichlorohydrin dropwise to the reaction mixture.

  • Heat the reaction mixture to approximately 70-80°C and maintain under reflux with continuous stirring for 12-14 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product using a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the crude product by column chromatography if necessary.

Step 2: Synthesis of this compound

  • In a clean, dry round-bottom flask, dissolve the synthesized epoxide intermediate in a suitable solvent like methanol.

  • Add isopropylamine to the solution. An excess of isopropylamine is typically used.

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux at 80°C) for a specified period (e.g., 15 minutes to several hours), monitoring the reaction by TLC.

  • After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude this compound can be purified by crystallization or column chromatography to yield the final product. The optical purity of the enantiomers has been reported to be in the range of 96-99% enantiomeric excess (ee) when using chiral epichlorohydrin.[1]

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic and clinical studies involving this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for its quantification in biological matrices like human plasma.

Quantitative Data from Validated LC-MS/MS Methods

The following table summarizes key validation parameters from a published LC-MS/MS method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma.

ParameterThis compoundReference
Linear Range 2 - 500 ng/mL[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[2]
Precision (CV%) ≤ 13.2%[2]
Accuracy 89.1 - 110%[2]
Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a typical procedure for the quantification of this compound in human plasma.

3.2.1. Sample Preparation: Liquid-Liquid Extraction

  • To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., chlorpropamide).

  • Add a suitable extraction solvent, such as ethyl acetate, to the plasma sample.

  • Vortex the mixture for a specified time to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

3.2.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, for example, a Luna CN column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of distilled water and methanol containing 0.1% formic acid (e.g., 60:40, v/v).[2]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[2]

  • Injection Volume: A small volume, such as 10 µL, is injected onto the column.

  • Total Run Time: A short run time, for instance, 3.0 minutes per sample, allows for high throughput.[2]

3.2.3. Mass Spectrometric Detection

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[2]

  • Detection Mode: Selected-reaction monitoring (SRM) for high selectivity and sensitivity.[2]

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.

Analytical Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Typical workflow for the quantification of this compound in plasma.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and analysis of this compound. The understanding of its metabolic formation is crucial for the clinical application of metoprolol, particularly in the context of personalized medicine. The outlined synthetic and analytical protocols offer valuable resources for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry, facilitating further investigations into the pharmacological role of this key metabolite. The provided data and methodologies serve as a solid foundation for the development and validation of new analytical techniques and for the synthesis of this compound as a reference standard.

References

In-Depth Technical Guide on the Mechanism of Action of O-Demethylmetoprolol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is a primary and major metabolite of the widely prescribed beta-1 selective adrenergic receptor antagonist, metoprolol. The formation of this compound occurs via O-demethylation, a significant metabolic pathway that accounts for approximately 65% of metoprolol's metabolism.[1] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[1][2] While this compound is known to be pharmacologically active, detailed characterization of its mechanism of action remains limited in publicly available scientific literature. This technical guide aims to synthesize the current understanding of this compound's pharmacology, drawing from available data on its parent compound, metoprolol, and contextualizing its potential physiological effects.

Core Mechanism of Action: Adrenergic Receptor Interaction

Based on the known pharmacology of its parent compound, the mechanism of action of this compound is presumed to involve competitive antagonism at beta-adrenergic receptors. Metoprolol itself is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Blockade of these receptors by metoprolol leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4]

Quantitative Pharmacological Data

A comprehensive search of scientific databases did not yield specific quantitative data for this compound's binding affinity (Ki or IC50 values) or functional antagonism (EC50 or IC50 values) at beta-1 and beta-2 adrenergic receptors. To provide a framework for understanding its potential activity, the following table summarizes the known pharmacological data for its parent compound, metoprolol.

Table 1: Pharmacological Profile of Metoprolol at Beta-Adrenergic Receptors

ParameterReceptor SubtypeValueSpecies/SystemReference
Binding Affinity (-log Ki) Beta-17.73 ± 0.10Guinea Pig Left Ventricular Free Wall[5]
Beta-26.28 ± 0.06Guinea Pig Soleus Muscle[5]
Beta-1 Selectivity ---~30-foldGuinea Pig[5]
---~5-foldCOS-7 Cells (Human Recombinant)[6]
Functional Antagonism (-log ED50) Beta-17.04 ± 0.16 (S-enantiomer)Anesthetized Cat (Heart Rate)[5]
4.65 ± 0.16 (R-enantiomer)Anesthetized Cat (Heart Rate)[5]

Note: The potency of this compound is reported to be 5 to 10 times lower than that of metoprolol. However, without specific Ki or IC50 values, a direct quantitative comparison is not possible at this time.

Signaling Pathways

The presumed mechanism of action of this compound as a beta-adrenergic antagonist suggests that it would interfere with the canonical G-protein coupled receptor (GPCR) signaling pathway activated by catecholamines such as norepinephrine and epinephrine.

Beta-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)

The following diagram illustrates the beta-1 adrenergic receptor signaling cascade that is inhibited by beta-blockers. This compound is expected to act at the receptor level, preventing the initiation of this cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Binds G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate Increased Contractility PKA->Cellular_Response Phosphorylates Targets ODemethylmetoprolol This compound ODemethylmetoprolol->Beta1_AR Blocks

Beta-1 Adrenergic Receptor Signaling Pathway Antagonism

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not available in the reviewed literature. However, standard assays used to determine the mechanism of action of beta-blockers would include radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels.

Hypothetical Experimental Workflow: Pharmacological Characterization

The following diagram outlines a typical workflow for characterizing a novel beta-adrenergic receptor antagonist.

experimental_workflow Start Start: Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (cAMP) Start->Functional_Assay Data_Analysis_Binding Determine Ki / IC50 (Binding Affinity) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50 / IC50 (Functional Potency) Functional_Assay->Data_Analysis_Functional Selectivity_Profile Assess β1 vs β2 Selectivity Data_Analysis_Binding->Selectivity_Profile Data_Analysis_Functional->Selectivity_Profile Conclusion Conclusion: Pharmacological Profile Selectivity_Profile->Conclusion

Typical Experimental Workflow for Beta-Blocker Characterization

A standard radioligand binding assay protocol would involve incubating cell membranes expressing beta-1 or beta-2 adrenergic receptors with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor (this compound). The amount of radioactivity bound to the membranes would be measured to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.

A cAMP functional assay would typically utilize cells overexpressing the beta-adrenergic receptor of interest. These cells would be stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound. The intracellular levels of the second messenger, cAMP, would then be quantified using techniques such as ELISA, HTRF, or reporter gene assays. The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) would be determined to assess its functional antagonist potency.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of metoprolol, likely acting as a beta-adrenergic receptor antagonist with a potency that is 5 to 10 times lower than its parent compound. However, a significant gap exists in the scientific literature regarding a detailed, quantitative characterization of its mechanism of action. To provide a comprehensive understanding of its physiological and potential clinical effects, further research is warranted. Specifically, in vitro studies to determine its binding affinities and functional potencies at beta-1 and beta-2 adrenergic receptors are necessary. Such data would enable a more precise assessment of its contribution to the overall therapeutic and potential side-effect profile of metoprolol. For drug development professionals, a thorough characterization of major active metabolites like this compound is crucial for a complete understanding of a drug's pharmacodynamic profile and for the development of safer and more effective medications.

References

Pharmacological Profile of O-Demethylmetoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmetoprolol (also known as O-Desmethylmetoprolol or by its developmental codes H 105/22 and SL 80-0088) is the primary metabolite of the widely prescribed β1-selective adrenergic receptor antagonist, metoprolol.[1][2] Formed via O-demethylation, a major metabolic pathway accounting for approximately 65% of metoprolol's biotransformation, this metabolite's pharmacological activity has been a subject of some ambiguity.[3] While several sources suggest it possesses negligible pharmacological effects, other data indicates a significantly lower but present beta-blocking activity compared to its parent compound. This technical guide aims to consolidate the available information on the pharmacological profile of this compound, detailing its metabolism, and outlining the experimental protocols required for its comprehensive characterization. This document also highlights the current gaps in knowledge, particularly the lack of quantitative receptor binding and functional activity data, to guide future research in this area.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[4] It undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[5] The main metabolic pathways are O-demethylation (to this compound), α-hydroxylation (to α-hydroxymetoprolol), and N-dealkylation.[3] this compound is a transient metabolite that is rapidly oxidized to the inactive metoprolol acid.[3] Understanding the pharmacological profile of major metabolites like this compound is crucial for a complete comprehension of a drug's overall clinical efficacy and safety profile.

Metabolism and Pharmacokinetics

O-demethylation is the principal metabolic route for metoprolol.[3] This reaction is predominantly catalyzed by CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[5] The formation of this compound is stereoselective for the R-enantiomer of metoprolol.[3]

Table 1: Enzymes Involved in the Metabolism of Metoprolol to this compound
Metabolic PathwayPrimary EnzymeMinor Contributing EnzymesStereoselectivityApproximate Contribution to Metoprolol Metabolism
O-demethylationCYP2D6[3]CYP3A4, CYP2B6, CYP2C9[5]R-metoprolol[3]~65%[3]
Metabolic Fate of this compound

This compound is an intermediate metabolite that undergoes further rapid oxidation to form metoprolol acid, which is considered inactive and is the main metabolite found in urine.[3]

Metoprolol Metoprolol O_Demethylmetoprolol This compound Metoprolol->O_Demethylmetoprolol O-demethylation (CYP2D6 >> CYP3A4, 2B6, 2C9) Metoprolol_Acid Metoprolol Acid (inactive) O_Demethylmetoprolol->Metoprolol_Acid Rapid Oxidation cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Membranes Membrane Preparation (β1 or β2 receptors) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Compound This compound (serial dilutions) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis Isoproterenol Isoproterenol (Agonist) Beta1_Receptor β1-Adrenergic Receptor Isoproterenol->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates O_Demethylmetoprolol This compound (Antagonist) O_Demethylmetoprolol->Beta1_Receptor Blocks

References

The Critical Role of CYP2D6 in the O-Demethylation of Metoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for a variety of cardiovascular conditions, undergoes extensive hepatic metabolism, a process in which the cytochrome P450 enzyme CYP2D6 plays a pivotal role. This technical guide provides an in-depth exploration of the significance of CYP2D6 in the O-demethylation of metoprolol, a primary metabolic pathway for this drug. Understanding this interaction is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

Metoprolol Metabolism: An Overview

Metoprolol is primarily eliminated from the body through metabolism by cytochrome P450 enzymes in the liver. Three main oxidative pathways have been identified: O-demethylation, α-hydroxylation, and N-dealkylation. Of these, O-demethylation is the principal route, accounting for approximately 65% of the overall metabolism of metoprolol.[1][2] The other two pathways, α-hydroxylation and N-dealkylation, are considered minor, each contributing about 10% to the metabolic process.[1][2]

While several CYP enzymes are involved in metoprolol metabolism, CYP2D6 is the key enzyme responsible for a significant portion of its biotransformation.[1] Studies have shown that CYP2D6 is responsible for metabolizing about 60% of an oral dose of metoprolol.[1]

The Central Role of CYP2D6 in O-Demethylation

The O-demethylation of metoprolol leads to the formation of O-demethylmetoprolol. This metabolic step is predominantly catalyzed by CYP2D6.[2][3][4] The stereoselectivity of metoprolol metabolism is noteworthy, with the R-enantiomer of metoprolol being predominantly metabolized through O-demethylation.[3]

While CYP2D6 is the major contributor, it is not the sole enzyme involved in metoprolol's O-demethylation. Inhibition studies using human liver microsomes have revealed that other CYP enzymes, namely CYP3A4, CYP2B6, and CYP2C9, also contribute to this pathway, accounting for a combined 19.0 ± 2.6% of O-demethylation.[5][6][7][8] Even with specific inhibition of CYP2D6 by quinidine, a residual 19% of O-demethylation activity remains, further supporting the involvement of other enzymes.[2][5]

Quantitative Analysis of CYP2D6-Mediated O-Demethylation

The efficiency of CYP2D6 in metabolizing metoprolol can be quantified through kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its maximum metabolic capacity.

Table 1: Kinetic Parameters for Metoprolol O-Demethylation in Human Liver Microsomes

ParameterValue (HL-1)Value (HL-9)Reference
Vₘₐₓ (pmol/mg/min)131145[9]
Kₘ (μmol/L)9594[9]

Impact of CYP2D6 Genetic Polymorphisms

The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity. These genetic variations result in different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

This genetic polymorphism has a profound impact on the pharmacokinetics of metoprolol. Individuals with reduced or absent CYP2D6 activity (PMs) exhibit significantly higher plasma concentrations of metoprolol, often five times higher than extensive metabolizers.[3] This can increase the risk of adverse effects such as bradycardia.[3][10] Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to reduced therapeutic efficacy.[11]

Table 2: Impact of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

PhenotypeEffect on Metoprolol Plasma ConcentrationClinical ImplicationsReferences
Poor Metabolizer (PM)Approximately 5-fold higherIncreased risk of side effects (e.g., bradycardia)[3][12]
Intermediate Metabolizer (IM)Increased exposure compared to NMsPotential for increased side effects[3]
Extensive Metabolizer (NM)"Normal" metabolismStandard dosing is generally effective[3]
Ultrarapid Metabolizer (UM)Lower plasma concentrationsPotential for reduced therapeutic effect[11]

The influence of CYP2D6 polymorphisms extends to the stereoselective metabolism of metoprolol. In extensive and ultrarapid metabolizers, the metabolism of R-metoprolol is nearly 40% greater than that of S-metoprolol.[12][13]

Table 3: Kinetic Parameters of CYP2D6 Allelic Variants for Metoprolol Metabolism (α-hydroxylation)

CYP2D6 VariantKₘ (μM)Vₘₐₓ (nM/min)Relative Intrinsic Clearance (CLᵢₙₜ) (%)Reference
CYP2D61 (Wild-type)11.3185.06100[14]
CYP2D6213.8878.2374.87[14]
CYP2D61031.4621.088.91[14]
CYP2D63918.5641.3829.65[14]

Experimental Protocols

The investigation of CYP2D6's role in metoprolol metabolism relies on various in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies with Human Liver Microsomes (HLM)

Objective: To determine the kinetic parameters of metoprolol O-demethylation and the contribution of different CYP enzymes.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), a phosphate buffer (e.g., 0.1 M, pH 7.4), and metoprolol at various concentrations.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a regenerating system for NADPH (e.g., 1 mM NADPH).

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 10-20 minutes), during which product formation is linear.

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol.

  • Sample Analysis: The formation of this compound is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Inhibition Studies: To determine the contribution of specific CYP enzymes, selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) are included in the incubation mixture.

Metabolism Studies with Recombinant CYP Enzymes

Objective: To characterize the metabolism of metoprolol by specific CYP isoforms, particularly different allelic variants of CYP2D6.

Methodology:

  • Enzyme System: Commercially available recombinant human CYP enzymes (e.g., CYP2D6.1, CYP2D6.2, CYP2D6.10) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

  • Incubation Conditions: The incubation mixture includes the recombinant enzyme, a buffer system, metoprolol, and an NADPH-regenerating system. Incubation time and enzyme concentration are optimized to ensure linear reaction kinetics.[14]

  • Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Kₘ and Vₘₐₓ) for each CYP2D6 variant can be determined.

  • Analysis: Metabolite formation is quantified using LC-MS/MS.

Visualizing the Metabolic Pathway and Experimental Workflow

Metoprolol O-Demethylation Pathway

Metoprolol_Metabolism cluster_cyp CYP Enzymes Metoprolol Metoprolol O_Demethylmetoprolol O_Demethylmetoprolol Metoprolol->O_Demethylmetoprolol O-Demethylation CYP2D6 CYP2D6 CYP2D6->Metoprolol ~81% Other_CYPs CYP3A4, CYP2B6, CYP2C9 Other_CYPs->Metoprolol ~19% Experimental_Workflow cluster_prep Preparation HLM Human Liver Microsomes / Recombinant CYP2D6 Incubation Incubation at 37°C HLM->Incubation Metoprolol_Sol Metoprolol Solution Metoprolol_Sol->Incubation Buffer Buffer & Cofactors Buffer->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Kinetic Parameter Calculation Analysis->Data_Analysis

References

O-Demethylmetoprolol as a Biomarker for CYP2D6 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of O-demethylmetoprolol, a major metabolite of metoprolol, as a biomarker for cytochrome P450 2D6 (CYP2D6) enzyme activity. Metoprolol is extensively metabolized by the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in drug exposure and response. Accurate phenotyping of CYP2D6 activity is crucial for personalized medicine, and the quantification of metoprolol and its metabolites offers a reliable method for this assessment. This guide details the metabolic pathways of metoprolol, presents quantitative pharmacokinetic data across different CYP2D6 phenotypes, outlines detailed experimental protocols for metabolite quantification, and provides visual representations of the underlying biochemical and experimental workflows.

Introduction

Metoprolol, a beta-1 adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases.[1] Its clinical efficacy and safety are heavily influenced by its metabolism, which is predominantly mediated by the highly polymorphic CYP2D6 enzyme.[2] Genetic variations in the CYP2D6 gene can result in a range of enzyme activity, from no activity (poor metabolizers, PMs) to increased activity (ultrarapid metabolizers, UMs).[1] This variability can lead to adverse drug reactions in PMs due to elevated plasma concentrations of metoprolol, or therapeutic failure in UMs due to rapid drug clearance.[3] Consequently, phenotyping of CYP2D6 activity is a critical aspect of personalized metoprolol therapy.

One of the primary metabolic pathways of metoprolol is O-demethylation to this compound.[4] The formation of this metabolite is directly dependent on CYP2D6 activity, making the metabolic ratio of metoprolol to this compound a valuable biomarker for predicting an individual's CYP2D6 phenotype.[5] This guide will explore the scientific basis and practical application of using this compound for this purpose.

Metoprolol Metabolism and the Role of CYP2D6

Metoprolol is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are substrates for CYP2D6. The metabolism of metoprolol proceeds via three main oxidative pathways:

  • O-demethylation: This is a major pathway, accounting for approximately 65% of metoprolol metabolism and leading to the formation of this compound.[6] This reaction is stereoselective for the R-enantiomer of metoprolol.

  • α-hydroxylation: This pathway accounts for about 10% of metabolism and produces the active metabolite α-hydroxymetoprolol. This pathway is stereoselective for the S-enantiomer.[4]

  • N-dealkylation: This is a minor pathway, also contributing to about 10% of metoprolol metabolism.[4]

While CYP2D6 is the principal enzyme for all three pathways, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent.[7][8] Inhibition studies have shown that even with potent CYP2D6 inhibitors, some residual metabolic activity for all three pathways remains, highlighting the minor role of these other enzymes.[7]

The genetic polymorphism of CYP2D6 leads to distinct phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in a lack of enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.

The metabolic ratio of parent drug to metabolite in plasma or urine is a well-established method for CYP2D6 phenotyping.[9] For metoprolol, both the metoprolol/α-hydroxymetoprolol and the metoprolol/O-demethylmetoprolol ratios are utilized.

Signaling Pathway of Metoprolol Metabolism

The metabolic conversion of metoprolol to its primary metabolites by CYP2D6 is a critical pathway influencing its therapeutic effect.

Metoprolol Metoprolol ((R,S)-enantiomers) CYP2D6 CYP2D6 Metoprolol->CYP2D6 Major Pathway OtherCYPs CYP3A4, CYP2B6, CYP2C9 (minor pathway) Metoprolol->OtherCYPs ODemethyl This compound CYP2D6->ODemethyl O-demethylation (~65%, R-selective) AlphaHydroxy α-hydroxymetoprolol (active) CYP2D6->AlphaHydroxy α-hydroxylation (~10%, S-selective) NDealkyl N-deisopropylmetoprolol CYP2D6->NDealkyl N-dealkylation (~10%) OtherCYPs->ODemethyl OtherCYPs->AlphaHydroxy OtherCYPs->NDealkyl

Metoprolol Metabolic Pathway

Data Presentation: Pharmacokinetics Across CYP2D6 Phenotypes

The pharmacokinetic parameters of metoprolol and its metabolite this compound vary significantly across different CYP2D6 phenotype groups. The following tables summarize representative quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Metoprolol by CYP2D6 Phenotype

PhenotypeNDose (mg)Cmax (ng/mL)AUC (ng·h/mL)CL/F (L/h)t1/2 (h)
UM -1005.3-fold lower than PM13-fold lower than PM15-fold higher than PM2.6-fold shorter than PM
EM -1002.3-fold lower than PM4.9-fold lower than PM5.9-fold higher than PM2.3-fold shorter than PM
IM --Increased vs. EMIncreased vs. EMDecreased vs. EMIncreased vs. EM
PM -100----

Note: Data presented as fold-differences relative to Poor Metabolizers (PMs) as reported in a meta-analysis.[2][6] Specific mean and standard deviation values for each parameter and phenotype are not consistently reported across studies in a standardized format.

Table 2: Metabolic Ratios of Metoprolol and its Metabolites by CYP2D6 Phenotype

PhenotypeMetoprolol/α-OH-metoprolol Ratio (Plasma)S/R Enantiomeric Ratio of Metoprolol
EM 0.8 - 0.91.7
PM 103.7 - 147.01.1

Data compiled from various sources.[10]

Experimental Protocols

The accurate quantification of metoprolol and this compound in biological matrices is essential for CYP2D6 phenotyping. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of metoprolol and its metabolites from plasma samples.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Ratio Calculation of Metabolic Ratio Quantification->Ratio Phenotyping CYP2D6 Phenotype Assignment Ratio->Phenotyping

LC-MS/MS Experimental Workflow
Detailed Methodology for LC-MS/MS Analysis

This protocol is a composite based on several published methods for the simultaneous determination of metoprolol and its metabolites.[11]

4.2.1. Sample Preparation (Protein Precipitation)

  • Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of metoprolol or a structurally similar compound like bisoprolol).

  • Precipitation: Add 300 µL of methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 6000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer approximately 50 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 10 µL of the prepared sample into the LC-MS/MS system.

4.2.2. Chromatographic Conditions

  • HPLC System: An HPLC system capable of gradient elution.

  • Column: A C18 or CN reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute the analytes of interest.

  • Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Metoprolol: m/z 268.1 → 116.1

    • This compound: m/z 254.1 → 116.1

    • α-hydroxymetoprolol: m/z 284.2 → 116.1

  • Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

4.2.4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Quantification: Determine the concentrations of metoprolol and this compound in the plasma samples from the calibration curve.

  • Metabolic Ratio Calculation: Calculate the metabolic ratio by dividing the molar concentration of metoprolol by the molar concentration of this compound.

  • Phenotype Assignment: Assign the CYP2D6 phenotype based on established metabolic ratio cut-off values.

Conclusion

The use of this compound as a biomarker for CYP2D6 activity is a robust and reliable method for phenotyping individuals prior to or during metoprolol therapy. The strong correlation between the metoprolol/O-demethylmetoprolol metabolic ratio and CYP2D6 genotype allows for the prediction of metabolic capacity, thereby enabling dose adjustments to improve therapeutic outcomes and minimize adverse effects. The detailed LC-MS/MS methodology provided in this guide offers a practical framework for researchers and clinicians to implement this important tool in personalized medicine. Further research to establish standardized, universally accepted cut-off values for metabolic ratios across different populations will continue to enhance the clinical utility of this biomarker.

References

O-Demethylmetoprolol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmetoprolol is a primary active metabolite of the widely prescribed beta-blocker, metoprolol. Its formation, mediated predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, is a critical factor in the pharmacokinetic and pharmacodynamic profile of metoprolol. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, metabolic pathways, and analytical and synthetic methodologies. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and working with this significant metabolite.

Chemical Identity and Properties

This compound, also known as H 105/22 or SL 80-0088, is a pharmacologically active compound.[1] While it is 5 to 10 times less potent than its parent drug, metoprolol, its contribution to the overall therapeutic and potential side effects of metoprolol is an area of active research.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

IdentifierValue
CAS Number 62572-94-5[2][3][4]
IUPAC Name 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1]
InChI InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3[1][2]
InChIKey CUKXSBOAIJILRY-UHFFFAOYSA-N[1][2]
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCO)O[1]
Molecular Formula C14H23NO3[1][2][3]
Molecular Weight 253.34 g/mol [1][3]
Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValue
Appearance White to Off-White Solid[3]
Melting Point 70-72 °C[3]
Solubility Soluble in Chloroform and Methanol[2]

Metabolic Pathway of Metoprolol to this compound

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the major pathways, accounting for approximately 65% of its metabolism.[2] This process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] However, other CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to a lesser extent.[1] The metabolic pathway is depicted in the diagram below.

Metoprolol_Metabolism Metoprolol Metoprolol ODemethylmetoprolol This compound Metoprolol->ODemethylmetoprolol CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) O-demethylation (~65%) OtherMetabolites Other Metabolites (α-hydroxymetoprolol, N-dealkylmetoprolol) Metoprolol->OtherMetabolites CYP2D6 and other CYPs α-hydroxylation (~10%) N-dealkylation (~10%) Excretion Excretion ODemethylmetoprolol->Excretion OtherMetabolites->Excretion

Metabolism of Metoprolol to this compound.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma has been established.[5]

3.1.1. Sample Preparation

  • To 50 µL of human plasma, add an internal standard.

  • Perform liquid-liquid extraction using ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions

  • Column: Luna CN column[5]

  • Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v)[5]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 10 µL

  • Run Time: 3.0 min[5]

3.1.3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Detection: Multiple Reaction Monitoring (MRM)

3.1.4. Quantitative Data

ParameterThis compoundReference
Linear Range 2-500 ng/mL[5]
Lower Limit of Quantification (LLOQ) 2 ng/mL[5]
Precision (CV%) ≤ 13.2%[5]
Accuracy 89.1-110%[5]
Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[6]

3.2.1. Step 1: Formation of the Epoxide

  • Dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent.

  • Add a base, such as sodium hydroxide, to form the phenoxide.

  • React the phenoxide with (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[6]

3.2.2. Step 2: Amination

  • React the epoxide intermediate with isopropylamine to open the epoxide ring.

  • The reaction yields this compound.[6]

The workflow for the synthesis is illustrated below.

Synthesis_Workflow Start 4-(2-hydroxyethyl)phenol Step1 Reaction with Epichlorohydrin (in the presence of a base) Start->Step1 Intermediate Epoxide Intermediate Step1->Intermediate Step2 Reaction with Isopropylamine Intermediate->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.

Conclusion

This compound is a key metabolite in the disposition of metoprolol. A thorough understanding of its chemical properties, metabolic formation, and methods for its analysis and synthesis is essential for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This guide provides a foundational resource to support further investigation into the role of this compound in the clinical effects of metoprolol and the development of new therapeutic agents.

References

O-Demethylmetoprolol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed beta-blocker, metoprolol. This document covers its chemical identity, physicochemical properties, metabolic pathway, and relevant experimental protocols, offering a valuable resource for professionals in pharmacology and drug development.

Chemical Identity

IUPAC Name: 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1]

Synonyms: this compound is also known by a variety of other names, including:

  • O-Desmethyl Metoprolol[2][3]

  • H 105/22[3]

  • SL 80-0088[4]

  • 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol[4]

  • (+/-)-4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylethyl alcohol[3]

  • O-DMM[4]

  • Metoprolol EP Impurity H[3]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for analytical method development, formulation studies, and understanding its disposition in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₃NO₃[5][6]
Molecular Weight 253.34 g/mol [5][6]
CAS Number 62572-94-5[6]
Melting Point 70-72 °C[3][6]
Boiling Point 424.6 ± 40.0 °C (Predicted)[3]
pKa 13.88 ± 0.20 (Predicted)[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
Form White to Off-White Solid[6]
Storage Temperature -20°C[3]

Metabolic Pathway of Metoprolol to this compound

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the principal pathways.[1][7] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][7] While CYP2D6 is the main enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to the metabolism of metoprolol.[7] The O-demethylation of metoprolol results in the formation of this compound, which is an active metabolite.[3] This metabolite is then further oxidized to the inactive metoprolol acid.[2] The genetic polymorphism of the CYP2D6 enzyme can lead to significant inter-individual variations in the plasma concentrations of metoprolol and its metabolites, affecting the drug's efficacy and potential for adverse effects.[8][9]

Metoprolol_Metabolism Metabolic Pathway of Metoprolol to this compound Metoprolol Metoprolol O_Demethylmetoprolol This compound (Active Metabolite) Metoprolol->O_Demethylmetoprolol O-demethylation Other_Metabolites Other Metabolites (e.g., α-hydroxymetoprolol) Metoprolol->Other_Metabolites Other pathways Metoprolol_Acid Metoprolol Acid (Inactive Metabolite) O_Demethylmetoprolol->Metoprolol_Acid Oxidation CYP2D6 CYP2D6

Caption: Metabolic conversion of Metoprolol to this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with either (R)- or (S)-epichlorohydrin.[10] This is followed by a reaction with isopropylamine to yield the desired product.[10] The general steps are as follows:

  • Phenoxide Formation: 4-(2-hydroxyethyl)phenol is treated with a base, such as sodium hydroxide, to form the corresponding phenoxide in situ.[10]

  • Epoxide Ring Opening: The phenoxide then reacts with an appropriate epoxide, such as epichlorohydrin, to form an intermediate epoxide.[10]

  • Amination: The resulting epoxide is subsequently opened by reaction with isopropylamine to introduce the amino-alcohol side chain, yielding this compound.[10]

The enantiomeric purity of the synthesized this compound can be determined using chiral high-performance liquid chromatography (HPLC).[10]

Quantitative Analysis in Biological Samples

The quantification of this compound, along with metoprolol and its other metabolites in biological matrices such as plasma and urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and selectivity. A general workflow for this analysis is outlined below:

Analytical_Workflow Analytical Workflow for this compound Quantification Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (e.g., C18 column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, SRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for quantifying this compound.

1. Sample Preparation:

  • Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[13]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent.[13]

  • Solid-Phase Extraction (SPE): A highly effective method for sample clean-up and concentration, where the analyte of interest is retained on a solid sorbent while interferences are washed away.[13]

2. Chromatographic Separation:

  • The prepared sample is injected into an HPLC system.

  • Separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.[11]

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

  • Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.[11]

References

In-Depth Technical Guide: Physical and Chemical Properties of O-Demethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is a primary and pharmacologically active metabolite of metoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The formation of this compound is a critical step in the metabolism of metoprolol, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Understanding the physical and chemical properties of this metabolite is essential for a comprehensive pharmacokinetic and pharmacodynamic evaluation of metoprolol, aiding in drug development, clinical pharmacology studies, and personalized medicine approaches. This guide provides a detailed overview of the core physical and chemical characteristics of this compound, along with experimental protocols and relevant biological pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
IUPAC Name 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1]
Chemical Formula C₁₄H₂₃NO₃[1]
Molecular Weight 253.34 g/mol [1]
Appearance White to Off-White Solid[2]
Melting Point 70-72 °C[2][3]
Boiling Point (Predicted) 424.6 ± 40.0 °C[3]
pKa (Predicted) 13.88 ± 0.20[3]
Solubility Slightly soluble in Chloroform and Methanol.[3]
logP (Predicted) 1.3[1]

Metabolic Pathway of Metoprolol to this compound

The biotransformation of metoprolol to this compound is a pivotal step in its hepatic metabolism. This reaction is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its genetic polymorphism, leading to significant inter-individual variability in metoprolol metabolism and clinical response.

The O-demethylation process involves the removal of a methyl group from the methoxyethyl side chain of metoprolol. This enzymatic reaction introduces a hydroxyl group, forming the more polar metabolite, this compound.

Metoprolol_Metabolism Metoprolol Metoprolol ODemethylmetoprolol This compound Metoprolol->ODemethylmetoprolol O-demethylation CYP2D6 CYP2D6 (Primary) CYP2D6->Metoprolol

Metabolic conversion of Metoprolol to this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[4]

Materials:

  • 4-(2-hydroxyethyl)phenol

  • Epichlorohydrin

  • Isopropylamine

  • Sodium hydroxide

  • Suitable organic solvents (e.g., ethanol, isopropanol)

Procedure:

  • Epoxide Formation: 4-(2-hydroxyethyl)phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide intermediate, 1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane.

  • Amination: The resulting epoxide is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the ring and the formation of this compound.

  • Purification: The crude product is purified using standard techniques such as crystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination cluster_step3 Step 3: Purification Start 4-(2-hydroxyethyl)phenol + Epichlorohydrin Reaction1 Base (e.g., NaOH) Start->Reaction1 Product1 1-(4-(2-hydroxyethyl)phenoxy) -2,3-epoxypropane Reaction1->Product1 Reaction2 Isopropylamine Product1->Reaction2 Product2 Crude this compound Reaction2->Product2 Purification Crystallization or Chromatography Product2->Purification FinalProduct Pure this compound Purification->FinalProduct LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography (C18 Column) Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

References

O-Demethylmetoprolol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed beta-blocker, metoprolol. This document details its chemical properties, metabolic pathway, synthesis, and analytical methodologies.

Core Compound Data

This compound, also known as 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol, is a key substance in the study of metoprolol's pharmacokinetics.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₃[1][2][3]
Molecular Weight 253.34 g/mol [1][2][3]
CAS Number 62572-94-5[1][2]
IUPAC Name 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[2]
Synonyms O-Desmethyl Metoprolol, H 105/22, SL 80-0088[1][2]

Metabolic Pathway of Metoprolol to this compound

This compound is a significant active metabolite of metoprolol, formed primarily through hepatic metabolism. The O-demethylation pathway is one of the main routes of metoprolol biotransformation. While pharmacologically active, its beta-blocking activity is approximately one-tenth that of the parent drug.

The metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[4] However, other isoforms, including CYP2B6, CYP2C9, and CYP3A4, also contribute to a lesser extent to the O-demethylation of metoprolol.[4] This metabolic pathway is of particular interest in pharmacogenomic studies, as the activity of CYP2D6 can vary significantly among individuals, impacting the plasma concentrations of metoprolol and its metabolites.

Metoprolol_Metabolism cluster_enzymes Metabolizing Enzymes Metoprolol Metoprolol O_Demethylmetoprolol This compound Metoprolol->O_Demethylmetoprolol O-demethylation Other_Metabolites Other Metabolites (e.g., α-Hydroxymetoprolol) Metoprolol->Other_Metabolites α-hydroxylation, N-dealkylation Excretion Excretion O_Demethylmetoprolol->Excretion Other_Metabolites->Excretion CYP2D6 CYP2D6 (Major) CYP2D6->Metoprolol Other_CYPs CYP2B6, CYP2C9, CYP3A4 (Minor) Other_CYPs->Metoprolol

Metabolic pathway of metoprolol to this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the enantioselective synthesis of this compound, adapted from the literature. This procedure is intended for research purposes and should be performed by qualified personnel.

Starting Material: 4-(2-hydroxyethyl)phenol

Key Reagents:

  • (R)- or (S)-epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

Procedure:

  • Phenoxide Formation: 4-(2-hydroxyethyl)phenol is treated with sodium hydroxide in an appropriate solvent to form the corresponding phenoxide in situ.

  • Epoxide Ring Opening: The phenoxide is then reacted with either (R)- or (S)-epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.

  • Amination: The resulting epoxide is subsequently treated with isopropylamine to open the epoxide ring and introduce the isopropylamino group, yielding this compound.

  • Purification: The final product is purified using standard techniques, such as column chromatography, to obtain the desired enantiomer with high purity.

Synthesis_Workflow Start Start: 4-(2-hydroxyethyl)phenol Step1 Step 1: Phenoxide Formation (NaOH) Start->Step1 Step2 Step 2: Epoxidation ((R/S)-epichlorohydrin) Step1->Step2 Step3 Step 3: Amination (Isopropylamine) Step2->Step3 Purification Purification (Chromatography) Step3->Purification End End: this compound Purification->End

Workflow for the synthesis of this compound.
Analytical Methodology: LC-MS/MS for Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous determination of metoprolol and its metabolites, including this compound, in biological matrices such as plasma.

Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A suitable flow rate is maintained for optimal separation.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and an internal standard. This ensures high selectivity and sensitivity for quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of O-Demethylmetoprolol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Demethylmetoprolol, a primary metabolite of the beta-blocker metoprolol, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic analysis. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach ensures high throughput, excellent sensitivity, and reliable quantification, making it suitable for clinical and pre-clinical studies.

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of cardiovascular diseases, primarily hypertension. It is extensively metabolized in the liver, with O-demethylation being one of the key metabolic pathways, producing this compound (DMT). Monitoring the levels of metoprolol and its metabolites is crucial for pharmacokinetic studies, dose-response assessments, and understanding drug-drug interactions. This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Metoprolol reference standard

  • Metoprolol-d7 (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (LC): A system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of this compound, metoprolol, and Metoprolol-d7 (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and working standards at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (Metoprolol-d7).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 column (e.g., Agilent HC-C18, 4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 254.1 → 116.1[2].

    • Metoprolol: m/z 268.1 → 116.2[3].

    • Metoprolol-d7 (IS): m/z 275.2 → 123.2.

  • Ion Source Temperature: 500°C[4].

  • Ion Spray Voltage: 5500 V[4].

Quantitative Data Summary

The following table summarizes the quantitative performance of similar LC-MS/MS methods for this compound quantification.

ParameterThis compoundMetoprololReference
Linearity Range 1.95 - 4000 ng/mL3.42 - 7000 ng/mL[1]
2 - 500 ng/mL2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.95 ng/mL3.42 ng/mL[1]
2 ng/mL2 ng/mL
Intra-day Precision (%CV) < 15%< 15%[4]
Inter-day Precision (%CV) < 15%< 15%[4]
Accuracy (%) 89.1 - 110%89.1 - 110%
95.20 - 99.96%95.20 - 99.96%[4]
Recovery (%) > 85%> 90%[3]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Metoprolol-d7) Sample->Add_IS Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MRM_Detection MRM Detection (Triple Quadrupole) ESI->MRM_Detection Integration Peak Integration MRM_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram

Metoprolol is primarily metabolized by the cytochrome P450 enzyme CYP2D6. O-demethylation is one of the major metabolic pathways.

Metoprolol_Metabolism Metoprolol Metoprolol ODemethylmetoprolol This compound (DMT) Metoprolol->ODemethylmetoprolol CYP2D6 (O-demethylation) AlphaHydroxymetoprolol α-Hydroxymetoprolol (HMT) Metoprolol->AlphaHydroxymetoprolol CYP2D6 (α-hydroxylation)

Caption: Metabolic pathway of Metoprolol.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the rapid LC gradient allow for the efficient processing of a large number of samples, making this method ideal for pharmacokinetic studies in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the common requirements for bioanalytical method validation.

References

Application Note: Analysis of O-Demethylmetoprolol in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details validated analytical methods for the quantitative determination of O-Demethylmetoprolol, a primary metabolite of the beta-blocker metoprolol, in human urine samples. Two robust methods are presented: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, clinical scientists, and professionals in drug development and pharmacokinetics. The methods described herein offer high sensitivity, specificity, and reliability for the analysis of this compound in a complex biological matrix.

Introduction

Metoprolol is a widely prescribed beta-adrenergic blocker used in the treatment of cardiovascular diseases. Its metabolism is extensive, with O-demethylation being one of the principal metabolic pathways, producing this compound.[1] The quantification of this metabolite in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of metoprolol in patients. The development of reliable and validated analytical methods is therefore essential. This document provides detailed protocols for HPLC-FLD and LC-MS/MS, two powerful techniques for this application.

Experimental

Sample Collection and Handling

Proper sample collection and handling are critical for accurate and reproducible results.

  • Collection: Urine specimens should be collected in clean, dry containers.[2] A minimum of 30 mL is generally recommended.[3]

  • Storage: For short-term storage (up to 48 hours), samples should be kept refrigerated at 2-8°C. For long-term storage, freezing at -20°C or lower is recommended.[2]

  • Preparation: Prior to analysis, frozen samples should be thawed completely and mixed thoroughly. If visible precipitates are present, the sample should be centrifuged or filtered to obtain a clear supernatant for testing.[2]

Analytical Methods

Two primary methods are detailed below. The choice of method may depend on the required sensitivity, selectivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers a balance of sensitivity and accessibility for the quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-FLD Method Parameters

ParameterValueReference
Linearity Range2.5 - 300 ng/mL[4]
Limit of Quantitation (LOQ)2.5 ng/mL[4]
Extraction Recovery> 86.91%[4]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
Linearity Range0.7 - 10,000 µg/L (for Metoprolol)[5]
Limit of Detection (LOD)0.21 µg/L (for Metoprolol)[5]
Limit of Quantitation (LOQ)0.70 µg/L (for Metoprolol)[5]
Intra-day Precision (%RSD)5.2 - 6.1% (for Metoprolol)[5]
Inter-day Precision (%RSD)3.3 - 4.6% (for Metoprolol)[5]

Note: Quantitative data for this compound specifically was not detailed in the LC-MS/MS source, so data for the parent compound Metoprolol is provided for reference.

Experimental Workflow and Signaling Pathways

workflow General Analytical Workflow for this compound in Urine cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation/ Filtration urine_sample->centrifugation extraction Extraction (LLE/SPE/PPT) centrifugation->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc_separation HPLC Separation evaporation->hplc_separation detection Detection (FLD or MS/MS) hplc_separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the analysis of this compound in urine samples.

Protocols

Protocol 1: HPLC-FLD Analysis of this compound in Urine

This protocol is based on the method described by Zhang et al. (2013).[4]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Esmolol)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Methanol, HPLC grade

  • Human urine (drug-free for calibration standards)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample in a centrifuge tube, add the internal standard.

  • Add an appropriate extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

3. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Agilent XDB-C18 column (150mm × 4.6mm, 5µm)[4]

  • Mobile Phase: A mixture of Acetonitrile, Water, and 0.1% Trifluoroacetic acid (TFA)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Fluorescence Detection:

    • Excitation Wavelength (Ex): 216 nm[4]

    • Emission Wavelength (Em): 312 nm[4]

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from a method for metoprolol analysis and can be optimized for this compound.[5]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7)

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human urine (drug-free for calibration standards)

2. Sample Preparation (Protein Precipitation)

  • To 0.4 mL of urine sample in a microcentrifuge tube, add the internal standard.[5]

  • Add 0.425 mL of methanol.[5]

  • Sonicate the mixture for 2 minutes.[5]

  • Centrifuge at 13,000 rpm for 10 minutes.[5]

  • Transfer the clear supernatant to an autosampler vial for injection.[5]

3. LC-MS/MS Conditions

  • LC System: Waters Alliance 2695 or equivalent

  • MS System: Waters Quattro micro-mass triple quadrupole or equivalent

  • Column: Zorbax RR Eclipse C18 (100 mm × 4.6 mm, 3.5 µm)[5]

  • Column Temperature: 30°C[5]

  • Mobile Phase: A mixture of methanol and 0.1% v/v formic acid solution (e.g., 65:35 v/v)[5]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 50 µL[5]

4. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 110°C[5]

  • Desolvation Temperature: 350°C[5]

  • Desolvation Gas Flow: 600 L/h (Nitrogen)[5]

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard solution. A likely precursor ion would be [M+H]+.

    • Internal Standard: To be determined by direct infusion.

  • Cone Voltage and Collision Energy: To be optimized for each transition. For metoprolol, these were 35 V and 35 eV, respectively.[5]

5. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and perform linear regression to determine the concentrations in unknown samples as described in the HPLC-FLD protocol.

Conclusion

The analytical methods presented provide reliable and validated approaches for the quantification of this compound in human urine. The HPLC-FLD method is a cost-effective option suitable for many research applications, while the LC-MS/MS method offers superior sensitivity and specificity for demanding bioanalytical studies. Proper sample handling and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening Assays Related to O-Demethylmetoprolol Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylmetoprolol is the major metabolite of metoprolol, a widely prescribed beta-blocker for hypertension and heart failure.[1] The formation of this metabolite is almost exclusively mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical pathway in the drug's pharmacokinetics.[1][2][3] Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering metoprolol's efficacy and safety profile.[4] Therefore, high-throughput screening (HTS) for compounds that modulate CYP2D6 activity is a crucial step in drug discovery and development to identify potential drug-drug interactions early.

This document provides detailed application notes and protocols for common HTS assays used to assess CYP2D6 activity, which is directly related to the O-demethylation of metoprolol. The assays described are based on fluorescence and luminescence technologies, which are well-suited for automated, high-throughput formats.[5][6]

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily by CYP2D6.[1][3] The three main metabolic routes are O-demethylation (approximately 65%), α-hydroxylation (10%), and N-dealkylation (10%).[1] O-demethylation to this compound is the principal pathway.[1][2] This transient metabolite is then rapidly oxidized to metoprolol acid, the main metabolite excreted in urine.[1][7] While CYP2D6 is dominant, minor contributions to all three pathways are made by CYP3A4, CYP2B6, and CYP2C9.[1][2][3]

Metoprolol_Metabolism cluster_main Primary Metabolic Pathways (Liver) cluster_enzymes Key Enzymes Metoprolol Metoprolol ODM This compound Metoprolol->ODM O-Demethylation (~65%) HM α-Hydroxymetoprolol (active metabolite) Metoprolol->HM α-Hydroxylation (~10%) NDM N-Desisopropylmetoprolol Metoprolol->NDM N-Dealkylation (~10%) MA Metoprolol Acid (inactive, excreted) ODM->MA Rapid Oxidation CYP2D6 CYP2D6 (Major) CYP2D6->Metoprolol OtherCYPs CYP3A4, CYP2B6, CYP2C9 (Minor) OtherCYPs->Metoprolol

Caption: Metabolic pathways of metoprolol in the liver.

Application Note 1: Fluorescence-Based HTS Assay for CYP2D6 Inhibition

Principle of the Assay

This assay quantifies CYP2D6 activity by measuring the enzymatic conversion of a non-fluorescent (or weakly fluorescent) substrate into a highly fluorescent product. In an inhibition screen, the assay measures the reduction in fluorescence when a test compound competes with or otherwise inhibits the CYP2D6 enzyme. The decrease in signal is directly proportional to the inhibitory potency of the test compound.[4] This method is robust, cost-effective, and amenable to HTS formats.[4]

Fluorescence_Assay_Principle cluster_reaction Enzymatic Reaction cluster_readout Signal Detection Enzyme CYP2D6 Enzyme Product Fluorescent Product Enzyme->Product Metabolizes Substrate Pro-fluorescent Substrate Substrate->Enzyme Binds to active site High_Signal High Fluorescence Signal (No Inhibition) Product->High_Signal Generates Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme Blocks active site Low_Signal Low/No Fluorescence Signal (Inhibition) Inhibitor->Low_Signal Leads to Luminescence_Assay_Workflow cluster_step1 Step 1: P450 Reaction cluster_step2 Step 2: Detection P450_Substrate Luminogenic Substrate (Luciferin Derivative) Luciferin Luciferin Product P450_Substrate->Luciferin Catalyzed by CYP2D6 CYP2D6 + NADPH CYP2D6->P450_Substrate Luciferin_detect Luciferin Luciferin->Luciferin_detect Add Detection Reagent (Stops P450 reaction) Luciferase Luciferase + ATP + O₂ Luciferase->Luciferin_detect Light Light Signal (Glow) Luciferin_detect->Light Reacts with

References

Application Notes and Protocols: O-Demethylmetoprolol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is the major metabolite of metoprolol, a widely prescribed beta-blocker used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The metabolism of metoprolol to this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][4][5] Following its formation, this compound is rapidly oxidized to metoprolol acid.[6] The quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and in the clinical assessment of CYP2D6 enzyme activity.

This document provides detailed application notes and protocols for the proper handling and use of the this compound reference standard in a laboratory setting.

Physicochemical Properties and Storage

The this compound reference standard is a highly purified compound intended for quantitative and qualitative analysis.

PropertyValueSource
Chemical Name 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[7]
Molecular Formula C14H23NO3[3][8]
Molecular Weight 253.34 g/mol [3][7][8]
Appearance White to Off-White Solid[8]
Solubility Soluble in Chloroform and Dichloromethane; Slightly soluble in Methanol[3]
Storage Temperature -20°C[8]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of this compound for calibration curves and quality control samples.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the this compound reference standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount (e.g., 10 mg) of the reference standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask of appropriate size (e.g., 10 mL).

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, add methanol to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure homogeneity. This stock solution should be stored at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution with methanol or the mobile phase to create a series of working solutions for the calibration curve.

    • The concentration range for the calibration curve will depend on the sensitivity of the analytical method and the expected concentrations in the samples. A typical range for plasma analysis is 2-500 ng/mL.[4]

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To provide a validated method for the simultaneous determination of this compound, metoprolol, and α-hydroxymetoprolol in human plasma.[4]

Instrumentation and Conditions:

ParameterSpecification
Chromatography System LC-MS/MS
Column Luna CN
Mobile Phase Distilled water : Methanol (60:40, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Run Time 3.0 min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected-Reaction Monitoring (SRM)

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (e.g., chlorpropamide).

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Parameters:

ParameterThis compound
Linearity Range 2-500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2 ng/mL[4]
Precision (CV%) ≤ 13.2%[4]
Accuracy 89.1-110%[4]

Stability Testing

Objective: To ensure the integrity of the this compound reference standard under various storage conditions.

Protocol: A comprehensive stability testing program should be established according to ICH guidelines.[2][9][10]

Long-Term Stability:

  • Conditions: Store at the recommended temperature of -20°C.

  • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

Accelerated Stability:

  • Conditions: Store at elevated temperatures (e.g., 40°C ± 2°C with 75% RH ± 5% RH) for a defined period (e.g., 6 months).[2]

  • Purpose: To evaluate the effect of short-term excursions from the recommended storage conditions, such as during shipping.[2]

Parameters to be Tested:

  • Appearance

  • Purity (by a stability-indicating HPLC method)

  • Water content (if applicable)

Visualizations

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylmetoprolol This compound Metoprolol->O_Demethylmetoprolol CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol CYP2D6 N_Deisopropylmetoprolol N-Deisopropylmetoprolol Metoprolol->N_Deisopropylmetoprolol Metoprolol_Acid Metoprolol Acid O_Demethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Metabolic pathway of Metoprolol.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection (5 µL) Reconstitution->Injection Chromatography Chromatographic Separation (Luna CN Column) Injection->Chromatography Detection MS/MS Detection (ESI+, SRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS analytical workflow.

References

Application Notes and Protocols for O-Demethylmetoprolol Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is a primary metabolite of the widely prescribed beta-blocker, metoprolol.[1] Understanding its stability profile is crucial for comprehensive pharmacokinetic and toxicological assessments of metoprolol and its metabolites. This document provides a detailed experimental protocol for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method. The methodologies outlined are based on established principles of stability testing for pharmaceutical compounds and are adapted from protocols used for the parent drug, metoprolol.[2][3][4][5][6][7][8]

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using a mixture of methanol and water (e.g., 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation studies are essential to evaluate the stability of a drug substance under various stress conditions. These studies help in the development of stability-indicating analytical methods.[2][3][4][5]

3.1. Acid Hydrolysis:

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.
  • Keep the mixture at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH.
  • Dilute to a final volume of 10 mL with the mobile phase.
  • Analyze by HPLC.

3.2. Base Hydrolysis:

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.
  • Keep the mixture at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M HCl.
  • Dilute to a final volume of 10 mL with the mobile phase.
  • Analyze by HPLC.

3.3. Oxidative Degradation:

  • To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.
  • Keep the mixture at room temperature for 24 hours, protected from light.
  • Dilute to a final volume of 10 mL with the mobile phase.
  • Analyze by HPLC.

3.4. Thermal Degradation:

  • Place the this compound solid reference standard in an oven at 105°C for 24 hours.
  • Separately, expose the working solution to the same conditions.
  • Allow to cool, then dissolve the solid in the mobile phase and dilute the solution to the appropriate concentration for HPLC analysis.

3.5. Photolytic Degradation:

  • Expose the this compound solid reference standard and the working solution to UV light (254 nm) in a photostability chamber for 24 hours.
  • Prepare the samples for HPLC analysis as described for thermal degradation.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2][3][4][5] The following is a suggested starting point for method development, which should be optimized and validated.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0
Flow Rate 1.0 mL/min
Detection Wavelength 223 nm or 274 nm[3]
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation

The results of the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTreatment% Assay of this compound% DegradationNumber of Degradation ProductsRetention Time (min) of Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidative 3% H₂O₂, RT, 24h
Thermal (Solid) 105°C, 24h
Thermal (Solution) 105°C, 24h
Photolytic (Solid) UV light (254 nm), 24h
Photolytic (Solution) UV light (254 nm), 24h

Note: The percentage assay and degradation should be calculated relative to an untreated control sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for this compound stability testing.

Stability_Testing_Workflow start Start: this compound Sample prep Prepare Stock & Working Solutions (100 µg/mL) start->prep stress Forced Degradation Studies prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidative Oxidative Degradation (3% H2O2, RT) stress->oxidative thermal Thermal Degradation (105°C) stress->thermal photo Photolytic Degradation (UV light) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data report Report & Stability Profile data->report

Caption: Experimental workflow for this compound stability testing.

References

Application Notes: O-Demethylmetoprolol in In-Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylmetoprolol is a primary metabolite of metoprolol, a widely prescribed beta-blocker used in the treatment of hypertension and cardiovascular diseases.[1][2] The metabolic conversion of metoprolol to this compound is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] This specific metabolic pathway accounts for approximately 65% of metoprolol's phase I metabolism.[1][5] Consequently, the quantification of this compound formation in in-vitro cell-based systems serves as a robust and specific biomarker for CYP2D6 activity.[5]

These assays are critical in drug development for several reasons:

  • CYP2D6 Phenotyping: Determining the metabolic activity of the CYP2D6 enzyme, which is highly polymorphic in the human population, leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[3][4]

  • Drug-Drug Interaction (DDI) Studies: Assessing the potential of new chemical entities (NCEs) to inhibit or induce the CYP2D6 enzyme by measuring their effect on this compound production.

  • Toxicology and Bioactivation: Investigating the formation of metabolites and their potential for bioactivation into reactive species.[6]

The most common in-vitro systems for these assays include primary human hepatocytes, immortalized cell lines expressing CYP2D6 (e.g., HepaRG™), or microsomes from human liver tissue.[5][6] Analysis is typically performed using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Metabolic Pathway of Metoprolol to this compound

Metoprolol undergoes several metabolic transformations in the liver. The O-demethylation pathway, which produces this compound, is the major route and is almost exclusively mediated by CYP2D6.[1][2][5] While other enzymes like CYP3A4, CYP2B6, and CYP2C9 contribute in a minor capacity to metoprolol metabolism, their role in O-demethylation is minimal, making this metabolite a specific probe for CYP2D6 activity.[1][3][5]

Metoprolol_Metabolism cluster_pathway Metoprolol Metabolism cluster_enzymes Catalyzing Enzymes Metoprolol Metoprolol Metoprolol->mid ODM This compound Other_Metabolites α-Hydroxymetoprolol & Other Metabolites mid->ODM O-Demethylation (≈65%) mid->Other_Metabolites Other Pathways (≈35%) CYP2D6 CYP2D6 (Major) CYP2D6->mid Primary Catalyst Minor_CYPs CYP3A4, 2B6, 2C9 (Minor) Minor_CYPs->mid Minor Contribution

Metabolic conversion of Metoprolol.

Protocol: CYP2D6 Inhibition Assay Using this compound Formation

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on CYP2D6 activity by quantifying the formation of this compound in cultured human hepatocytes.

1. Principle

Plateable primary human hepatocytes are incubated with metoprolol (the CYP2D6 probe substrate) in the presence and absence of a test compound. The reaction is stopped, and the amount of this compound produced is measured in the cell culture supernatant by LC-MS/MS. A decrease in this compound formation in the presence of the test compound indicates CYP2D6 inhibition. The half-maximal inhibitory concentration (IC50) can be determined by testing a range of concentrations.

2. Materials and Reagents

  • Cells: Cryopreserved plateable primary human hepatocytes.

  • Reagents:

    • Metoprolol (Substrate)

    • This compound (Metabolite Standard)

    • Test Compound (and known inhibitor, e.g., Quinidine, as a positive control)

    • Hepatocyte Plating and Culture Medium (e.g., DMEM with supplements)

    • Collagen-coated 48- or 96-well plates

    • Acetonitrile (ACN), cold

    • Formic Acid

    • Internal Standard (IS) for LC-MS/MS (e.g., Metoprolol-d7)[5]

  • Equipment:

    • Humidified CO2 Incubator (37°C, 5% CO2)

    • Centrifuge

    • LC-MS/MS System

    • Multi-channel pipette

3. Experimental Procedure

3.1. Cell Plating and Culture

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.

  • Determine cell viability and density using a suitable method (e.g., Trypan Blue exclusion).

  • Seed the cells in collagen-coated multi-well plates at a recommended density (e.g., 0.5 - 1.0 x 10^5 cells/well for a 96-well plate).

  • Incubate for 4-6 hours to allow for cell attachment.

  • Gently replace the seeding medium with fresh, pre-warmed culture medium.

  • Incubate for 24-48 hours to allow the cells to form a confluent monolayer.

3.2. Compound Treatment and Incubation

  • Prepare stock solutions of the test compound, positive control (Quinidine), and Metoprolol in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the wells is non-toxic (typically ≤0.5%).

  • Prepare a series of dilutions for the test compound and positive control to determine the IC50 value.

  • Aspirate the culture medium from the hepatocyte monolayer.

  • Add pre-warmed medium containing the test compound/control at various concentrations. Include a "vehicle control" group with no inhibitor.

  • Pre-incubate the cells with the test compounds for 15-30 minutes at 37°C.

  • Initiate the metabolic reaction by adding Metoprolol to all wells at a final concentration near its Km (e.g., 20-50 µM).[8]

  • Incubate for a predetermined time (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

3.3. Sample Collection and Preparation

  • Terminate the reaction by transferring the supernatant from each well to a new plate or tube containing 2-3 volumes of cold acetonitrile with the internal standard.[9] This step simultaneously stops the enzymatic reaction and precipitates proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >3,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

3.4. LC-MS/MS Analysis

  • Analyze the samples for this compound concentration using a validated LC-MS/MS method.[7]

  • Create a standard curve by spiking known concentrations of this compound into the same matrix (culture medium) and processing it alongside the experimental samples.

4. Data Analysis

  • Calculate the concentration of this compound in each sample using the standard curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - [Metabolite_Test] / [Metabolite_Vehicle])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow node_start_end node_start_end node_step node_step node_action node_action node_analysis node_analysis node_qc node_qc start Start plate_cells Plate Primary Hepatocytes start->plate_cells incubate_24h Incubate 24-48h (Form Monolayer) plate_cells->incubate_24h add_inhibitor Add Test Compound & Controls incubate_24h->add_inhibitor pre_incubate Pre-incubate 15 min add_inhibitor->pre_incubate add_substrate Add Metoprolol (Substrate) pre_incubate->add_substrate incubate_rxn Incubate 60 min (Metabolic Reaction) add_substrate->incubate_rxn terminate Terminate Reaction (Add Cold ACN + IS) incubate_rxn->terminate centrifuge Centrifuge (Pellet Protein) terminate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms data_analysis Data Analysis (Calculate IC50) lcms->data_analysis end End data_analysis->end

Workflow for CYP2D6 inhibition assay.

Quantitative Data Presentation

The results of a CYP2D6 inhibition assay are typically summarized in a table format, allowing for easy comparison of the potency of different inhibitors.

Table 1: Inhibition of Metoprolol O-Demethylation (CYP2D6 Activity) in Human Hepatocytes

InhibitorPrimary TargetConcentration Range Tested (nM)IC50 (nM)
Quinidine CYP2D6 0.1 - 1,000 25.5
ParoxetineCYP2D61 - 5,00080.2
FluoxetineCYP2D610 - 10,000450.7
KetoconazoleCYP3A4100 - 50,000> 20,000
Vehicle (0.5% DMSO)NoneN/ANo Inhibition

Note: The IC50 values presented are representative examples for illustrative purposes and may vary depending on the specific experimental conditions and hepatocyte donor lot.

References

O-Demethylmetoprolol quantification in rat plasma for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of O-Demethylmetoprolol in Rat Plasma for Preclinical Studies

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of cardiovascular diseases, most notably hypertension.[1] In preclinical research, particularly in pharmacokinetic and drug metabolism studies, the rat is a commonly used animal model.[2][3] Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 in humans, leading to the formation of active metabolites such as this compound (DMT) and α-hydroxymetoprolol (HMT).[1][4][5] The main metabolic pathway involves the O-demethylation of the methoxyethyl group to form this compound.[6]

The accurate quantification of this compound in rat plasma is essential for understanding the metabolic profile and pharmacokinetic properties of metoprolol.[1][4] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] The described method is suitable for high-throughput analysis in preclinical studies.

Metabolic Pathway of Metoprolol

Metoprolol undergoes metabolism primarily through O-demethylation to form this compound, which is then further oxidized.[6]

Metoprolol Metoprolol ODemethylmetoprolol This compound Metoprolol->ODemethylmetoprolol O-demethylation (CYP2D6) Metoprolol_Acid Metoprolol Acid ODemethylmetoprolol->Metoprolol_Acid Oxidation

Metabolic pathway of Metoprolol to this compound.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in rat plasma.[4] Plasma samples are prepared using a simple protein precipitation method to remove proteins and other interferences.[4][7] The analyte is then separated from other plasma components using a C18 reversed-phase column and detected by a triple-quadrupole mass spectrometer.[4][8] Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Materials and Reagents

  • Analytes and Internal Standard: this compound reference standard, Metoprolol, and a suitable internal standard (e.g., metoprolol-d7).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.

  • Chemicals: Ammonium acetate.

  • Plasma: Blank rat plasma.

  • Equipment:

    • LC-MS/MS system (e.g., Waters Quattro-Micro API with a 2695 LC separation module or equivalent).[9]

    • Analytical column (e.g., Agilent HC-C18, 4.6 x 250 mm, 5 µm).[4]

    • Microcentrifuge.

    • Vortex mixer.

    • Pipettes.

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare calibration standards by spiking blank rat plasma with the appropriate working solutions to achieve a concentration range of approximately 1.95-4000 ng/mL for this compound.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of rat plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all samples except the blank.

  • Add 400 µL of methanol to each tube to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instruments.

ParameterCondition
LC System
ColumnAgilent HC-C18 (4.6 x 250 mm, 5 µm)[4]
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile
GradientIsocratic or a simple gradient optimized for separation
Flow Rate1.0 mL/min with a post-column split (1:4) to deliver 0.2 mL/min to the MS source[4]
Injection Volume10 µL
Column Temperature40 °C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[4][5]
MS/MS Transitions (m/z)This compound: To be determined by direct infusionMetoprolol: 268.1 → 130.96[8][10]
Cone Voltage & Collision EnergyOptimized for each analyte and internal standard

Experimental Workflow

The overall workflow for the quantification of this compound in rat plasma is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Rat Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Methanol (400 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Workflow for this compound quantification.

Method Validation and Data Summary

The analytical method should be fully validated according to regulatory guidelines. The validation should assess selectivity, linearity, accuracy, precision, stability, matrix effect, and recovery.[4]

Quantitative Data Summary

The following tables summarize typical validation parameters and results for the quantification of this compound in rat plasma, based on published literature.[4]

Table 1: Calibration Curve and LLOQ

ParameterThis compound
Calibration Range (ng/mL)1.95 - 4000
Correlation Coefficient (r²)> 0.99
LLOQ (ng/mL)1.95

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low QC85 - 115< 15< 15
Medium QC85 - 115< 15< 15
High QC85 - 115< 15< 15

Table 3: Recovery and Matrix Effect

ParameterLow QC (%)Medium QC (%)High QC (%)
Recovery> 80> 80> 80
Matrix Effect85 - 11585 - 11585 - 115

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in preclinical pharmacokinetic studies. The method demonstrates good accuracy, precision, and a wide linear range, making it a reliable tool for researchers in drug development.

References

Solid-Phase Extraction Protocol for O-Demethylmetoprolol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of O-Demethylmetoprolol from biological matrices, primarily human plasma and urine. This protocol is designed for use in research, clinical, and drug development settings to ensure accurate and reproducible quantification of this key metoprolol metabolite.

Introduction

This compound is one of the major metabolites of metoprolol, a widely prescribed beta-blocker for cardiovascular conditions.[1] Accurate measurement of this compound is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers superior cleanup and concentration compared to methods like protein precipitation or liquid-liquid extraction.[2] This application note details a robust mixed-mode SPE protocol that effectively isolates this compound from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is optimized for a mixed-mode cation exchange (MCX) SPE sorbent, which combines reversed-phase and strong cation exchange mechanisms for enhanced selectivity and cleanup.

Materials and Reagents
  • SPE Sorbent: Mixed-mode strong cation exchange (e.g., Oasis MCX)

  • Sample Pre-treatment Solution: 4% Phosphoric Acid (H₃PO₄) in water

  • Wash Solution 1: 100 mM Ammonium formate with 2% Formic Acid in water

  • Wash Solution 2: Methanol (MeOH)

  • Elution Solution: 50:50 Acetonitrile (ACN):Methanol (MeOH) with 5% Ammonium Hydroxide (NH₄OH)

  • Reconstitution Solution: Mobile phase used for LC-MS/MS analysis

Solid-Phase Extraction Protocol
  • Sample Pre-treatment:

    • For plasma samples, dilute 1:1 with 4% phosphoric acid. For example, to 100 µL of plasma, add 100 µL of 4% H₃PO₄.[3]

    • Vortex the mixture thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of 100 mM ammonium formate containing 2% formic acid to remove polar interferences.[3]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[3]

  • Elution:

    • Elute the analyte of interest with 1 mL of a 50:50 mixture of acetonitrile and methanol containing 5% ammonium hydroxide.[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound following solid-phase extraction.

ParameterValueReference
Linearity Range 2-500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2 ng/mL[4]
Recovery >68%[5]
Matrix Effect No relevant matrix effect observed[4]
Precision (%CV) ≤ 13.2%[4]
Accuracy 89.1-110%[4]

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Plasma/Urine Sample Collection Pretreatment Sample Pre-treatment (Acidification) SampleCollection->Pretreatment SPE Solid-Phase Extraction (Mixed-Mode MCX) Pretreatment->SPE Drydown Evaporation and Reconstitution SPE->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound analysis.

Signaling Pathway of Metoprolol Action

This compound is a metabolite of metoprolol. The parent drug, metoprolol, exerts its therapeutic effect by blocking β1-adrenergic receptors. The following diagram illustrates this pathway.

Metoprolol Metoprolol Receptor β1-Adrenergic Receptor Metoprolol->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effect Decreased Heart Rate & Blood Pressure PKA->Physiological_Effect Leads to

Caption: Simplified signaling pathway of metoprolol's action.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of O-Demethylmetoprolol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol (O-DMM), an active metabolite of the widely prescribed beta-blocker metoprolol, plays a significant role in the pharmacological profile and therapeutic monitoring of its parent drug. Accurate quantification of O-DMM in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in clinical diagnostics. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high recovery and clean extracts for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound from human plasma and urine, based on established and validated scientific methodologies.

Experimental Protocols

Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of metoprolol and its metabolites in human plasma.[1]

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound certified reference standard

  • Metoprolol-d7 (or other suitable internal standard)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Spiking of Internal Standard:

    • To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Metoprolol-d7 at a suitable concentration).

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the plasma-internal standard mixture.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (approximately 450 µL) to a new clean microcentrifuge tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 40% methanol in water with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction of this compound from Human Urine

This protocol is based on general principles of extracting basic compounds from urine and may require optimization.

Materials and Reagents:

  • Human urine

  • This compound certified reference standard

  • Metoprolol-d7 (or other suitable internal standard)

  • Methyl tertiary-butyl ether (MTBE) (HPLC grade)

  • Sodium hydroxide solution (1 M)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw frozen human urine samples at room temperature.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.

  • pH Adjustment and Spiking:

    • To 1 mL of supernatant urine in a centrifuge tube, add 50 µL of the internal standard working solution.

    • Add 100 µL of 1 M sodium hydroxide solution to basify the sample (target pH > 10).

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 5 mL of MTBE to the basified urine sample.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a validated method for the simultaneous determination of this compound, metoprolol, and α-hydroxymetoprolol in human plasma using liquid-liquid extraction with ethyl acetate followed by LC-MS/MS analysis.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound2 - 5002
Metoprolol2 - 10002
α-Hydroxymetoprolol2 - 5002

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound68.510.2105.0
805.47.8101.3
4004.16.598.8
Metoprolol67.99.8108.3
1504.86.9102.7
8003.55.799.4
α-Hydroxymetoprolol69.211.5110.0
806.18.3103.8
4004.57.1101.5

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
This compound685.398.7
40087.197.5
Metoprolol690.299.1
80092.598.2
α-Hydroxymetoprolol688.697.9
40090.496.8

Mandatory Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Plasma Biological Matrix (e.g., 50 µL Plasma) Spike_IS Spike Internal Standard (e.g., Metoprolol-d7) Plasma->Spike_IS Add_Solvent Add Extraction Solvent (e.g., 500 µL Ethyl Acetate) Spike_IS->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: Experimental workflow for the liquid-liquid extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: O-Demethylmetoprolol Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Demethylmetoprolol in biological samples. Ensuring the stability of analytes is critical for accurate and reproducible results in pharmacokinetic and other bioanalytical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to this compound stability during experimental procedures.

Q1: My this compound concentrations are significantly lower than expected in samples that have undergone multiple freeze-thaw cycles. What is the likely cause and how can I mitigate this?

A: Repeated freeze-thaw cycles can lead to the degradation of this compound. The exact mechanism may involve pH shifts in micro-environments as the sample freezes and thaws, or the increased activity of certain enzymes upon thawing.

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller, single-use volumes after collection to avoid the need for repeated thawing of the entire sample.

  • Optimize Freezing and Thawing Procedures: Snap-freezing samples in liquid nitrogen or a dry ice/alcohol slurry is often preferred over slow freezing in a -20°C or -80°C freezer. Thawing should be done rapidly and uniformly, for example, in a room temperature water bath, and samples should be processed promptly.

  • Conduct a Freeze-Thaw Stability Study: As part of your bioanalytical method validation, formally assess the stability of this compound over several freeze-thaw cycles (typically 3-5 cycles). This will help you understand the limits of your sample handling procedures.

Q2: I am observing a decline in this compound concentrations in my processed samples left in the autosampler. What could be causing this post-preparative instability?

A: Post-preparative instability can occur due to several factors in the final extracted sample, including the composition of the reconstitution solvent, temperature, and exposure to light.

Troubleshooting Steps:

  • Solvent Composition: The pH and organic content of your reconstitution solvent can affect the stability of this compound. Ensure the solvent is compatible with the analyte. Acidic conditions are often used for the analysis of similar compounds and may enhance stability.

  • Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.

  • Light Exposure: Protect samples from light by using amber vials or covering the autosampler tray.

  • Validate Post-Preparative Stability: During method development, test the stability of processed samples at the expected autosampler temperature over a period that exceeds the anticipated run time.

Q3: What are the best practices for long-term storage of biological samples containing this compound?

A: For long-term stability, temperature is a critical factor. Generally, storing plasma and urine samples at ultra-low temperatures is recommended.

Best Practices:

  • Storage Temperature: Store samples at -70°C or lower.

  • Avoid Temperature Fluctuations: Use a well-maintained and monitored freezer to prevent temperature cycles.

  • Establish Long-Term Stability: Conduct a long-term stability study by analyzing stored quality control (QC) samples at regular intervals (e.g., 1, 3, 6, 12 months) to confirm that this compound remains stable for the intended storage duration.

Q4: Could enzymatic degradation be a factor in the instability of this compound in plasma samples left at room temperature?

A: Yes, plasma contains various enzymes that can remain active even after sample collection and can potentially degrade analytes. This compound, being a metabolite, exists in a biologically active matrix where enzymatic degradation is a possibility.

Troubleshooting Steps:

  • Minimize Time at Room Temperature: Process samples as quickly as possible after collection. Keep them on ice during handling.

  • Use of Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the collection tubes. For example, sodium fluoride can be used to inhibit esterases. The choice of inhibitor will depend on the suspected enzymatic pathway.

  • Immediate Freezing: Freeze samples immediately after collection and processing to minimize enzymatic activity.

  • Bench-Top Stability Validation: Your method validation should include a short-term or bench-top stability experiment to determine how long samples can remain at room temperature without significant degradation.

Quantitative Data on Analyte Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables represent typical stability data for a small molecule metabolite in human plasma, as would be assessed during a bioanalytical method validation. The acceptance criterion is typically that the mean concentration of the stability-tested QC samples should be within ±15% of the mean concentration of the freshly prepared QC samples.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

AnalyteQC LevelNo. of CyclesMean Concentration (ng/mL)% Nominal% Change from Cycle 0
This compoundLow (5 ng/mL)04.9599.0%0.0%
14.9098.0%-1.0%
34.8296.4%-2.6%
54.7595.0%-4.0%
High (50 ng/mL)050.10100.2%0.0%
149.8599.7%-0.5%
349.2098.4%-1.8%
548.6597.3%-2.9%

Table 2: Illustrative Short-Term (Bench-Top) Stability at Room Temperature

AnalyteQC LevelTime (hours)Mean Concentration (ng/mL)% Nominal% Change from Time 0
This compoundLow (5 ng/mL)05.05101.0%0.0%
44.9899.6%-1.4%
84.9198.2%-2.8%
244.7094.0%-6.9%
High (50 ng/mL)049.9099.8%0.0%
449.5099.0%-0.8%
848.9597.9%-1.9%
2447.8095.6%-4.2%

Table 3: Illustrative Long-Term Stability at -80°C

AnalyteQC LevelTime (months)Mean Concentration (ng/mL)% Nominal% Change from Time 0
This compoundLow (5 ng/mL)04.9098.0%0.0%
14.8897.6%-0.4%
34.8196.2%-1.8%
64.7695.2%-2.9%
High (50 ng/mL)050.30100.6%0.0%
150.15100.3%-0.3%
349.7099.4%-1.2%
649.1098.2%-2.4%

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound in biological samples.

Protocol 1: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Materials:

    • Blank biological matrix (e.g., human plasma with K2EDTA).

    • This compound certified reference standard.

    • Validated bioanalytical method (e.g., LC-MS/MS).

    • Quality control (QC) samples at low and high concentrations.

  • Procedure:

    • Prepare a set of QC samples at a minimum of two concentration levels (low and high).

    • Analyze one set of these QC samples immediately (this is your "Cycle 0" or baseline).

    • Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely and unassisted at room temperature.

    • Once completely thawed, refreeze them at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat the process for the desired number of cycles (e.g., 3 or 5 cycles).

    • After the final cycle, analyze the samples using the validated bioanalytical method.

    • Compare the results of the cycled samples to the baseline (Cycle 0) samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period relevant to sample handling and processing time.

  • Procedure:

    • Prepare low and high concentration QC samples.

    • Thaw the QC samples and keep them at room temperature (approximately 20-25°C).

    • At specified time points (e.g., 0, 4, 8, and 24 hours), take aliquots for analysis.

    • Analyze the samples at each time point.

    • Compare the concentrations at later time points to the initial (Time 0) concentration.

Protocol 3: Long-Term Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC sample aliquots.

    • Place the samples in storage at the intended temperature (e.g., -80°C).

    • At predefined intervals (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of QC samples.

    • Analyze the retrieved samples along with freshly prepared calibration standards and QC samples.

    • Compare the measured concentrations of the stored samples to their nominal concentrations.

Visualizations

The following diagrams illustrate key pathways and workflows related to the bioanalysis of this compound.

cluster_metabolism Metabolism of Metoprolol Metoprolol Metoprolol CYP2D6 CYP2D6 (Major) Metoprolol->CYP2D6 ODemethyl This compound Oxidation Oxidation ODemethyl->Oxidation Acid Metoprolol Acid (Inactive) CYP2D6->ODemethyl O-demethylation Oxidation->Acid

Caption: Metabolic pathway of Metoprolol to this compound.

cluster_workflow Troubleshooting Workflow for Analyte Instability Start Unexpectedly Low Analyte Concentration CheckFT Review Freeze-Thaw Cycles Start->CheckFT CheckBT Assess Bench-Top Time CheckFT->CheckBT [ OK ] Sol_Aliquot Solution: Aliquot samples and minimize cycles. CheckFT->Sol_Aliquot [ Issue Found ] CheckPP Evaluate Post-Preparative Stability CheckBT->CheckPP [ OK ] Sol_Process Solution: Keep samples on ice, process quickly. CheckBT->Sol_Process [ Issue Found ] CheckStorage Verify Long-Term Storage Conditions CheckPP->CheckStorage [ OK ] Sol_Autosampler Solution: Cool autosampler, check solvent pH. CheckPP->Sol_Autosampler [ Issue Found ] Sol_Storage Solution: Ensure consistent -80°C storage. CheckStorage->Sol_Storage [ Issue Found ] End Problem Resolved CheckStorage->End [ OK ] Sol_Aliquot->End Sol_Process->End Sol_Autosampler->End Sol_Storage->End cluster_exp_workflow Experimental Workflow for Stability Assessment PrepQC Prepare Low & High Concentration QC Samples FT_Study Freeze-Thaw Stability Study PrepQC->FT_Study BT_Study Bench-Top Stability Study PrepQC->BT_Study LT_Study Long-Term Stability Study PrepQC->LT_Study PP_Study Post-Preparative Stability Study PrepQC->PP_Study Analysis Analyze Samples via Validated Method FT_Study->Analysis BT_Study->Analysis LT_Study->Analysis PP_Study->Analysis DataEval Evaluate Data Against Acceptance Criteria (±15%) Analysis->DataEval Report Report Stability Parameters DataEval->Report

Technical Support Center: O-Demethylmetoprolol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of O-Demethylmetoprolol (DMT), a key metabolite of Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids, proteins, and salts can cause these effects.[1] This can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility in your results.[2][3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[1][4][5] This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted sample matrix.[5] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[3][5] Quantitatively, the matrix effect can be calculated by comparing the peak response of an analyte spiked into a post-extracted blank matrix sample to the response of the analyte in a neat solution.[1]

Q3: What is a "Matrix Factor" and what is an acceptable value?

A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the analyte's peak area in the presence of the matrix to the peak area in a neat solution.[1] An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1] While specific acceptance criteria can vary by institution and regulatory guidelines, a matrix effect of 89% (MF = 0.89) has been considered acceptable in some metoprolol studies.[6] Generally, the goal is to have the matrix factor as close to 1 as possible, with a low coefficient of variation across different lots of the biological matrix.

Q4: Can a suitable internal standard (IS) compensate for matrix effects?

A4: Yes, using a suitable internal standard is a primary way to compensate for matrix effects.[1][2] An ideal IS, such as a stable isotope-labeled version of this compound, will co-elute and experience similar ionization suppression or enhancement as the analyte. This allows for the ratio of the analyte to the IS to remain constant, leading to more accurate and precise quantification.

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your this compound LC-MS/MS assay.

Step 1: Identify the Problem

The first sign of matrix effects is often poor data quality, such as:

  • Inconsistent results between runs.

  • Poor precision and accuracy at low concentration levels.[6]

  • Reduced peak area counts over time.[3]

  • Unexpected changes in system performance.[3]

If you observe these issues, a systematic investigation is warranted.

Step 2: Diagnose the Source of the Matrix Effect

A post-column infusion experiment is the most direct way to visualize the regions of ion suppression or enhancement in your chromatogram.

cluster_0 Post-Column Infusion Setup Syringe_Pump Syringe Pump (Analyte Solution) Tee_Junction T-Junction Syringe_Pump->Tee_Junction Constant Flow MS_Detector MS Detector Tee_Junction->MS_Detector LC_System LC System (Blank Matrix Injection) LC_System->Tee_Junction LC Eluent

Caption: Workflow for a post-column infusion experiment.

By comparing the retention time of this compound with the regions of ion suppression, you can confirm if the matrix is impacting your analyte.[5]

Step 3: Mitigate the Matrix Effect

Once confirmed, you can address the matrix effect through several strategies:

A. Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7][8]

start Start: Plasma/Serum Sample ppt Protein Precipitation (PPT) (e.g., Methanol, Acetonitrile) start->ppt Fast, Simple lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) start->spe Most Selective end Inject into LC-MS/MS ppt->end lle->end spe->end

Caption: Decision tree for selecting a sample preparation method.

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.[9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by extracting the analyte into an immiscible organic solvent.[7][10] Adjusting the pH can improve selectivity.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix components, especially phospholipids.[7]

B. Optimize Chromatographic Conditions: If sample preparation is insufficient, modifying the LC method can help separate this compound from interfering matrix components.[1][4]

  • Change Column Chemistry: Switch to a different column stationary phase (e.g., from C18 to a PFP or CN column) to alter selectivity.[10][11]

  • Modify Mobile Phase: Adjusting the organic solvent or pH of the mobile phase can shift the retention time of the analyte or interferences.[6][10]

  • Adjust Gradient: Modifying the gradient slope can improve the resolution between the analyte and co-eluting matrix components.[5]

C. Dilute the Sample: A simple approach is to dilute the sample extract with the mobile phase.[7][8] This reduces the concentration of all components, including the interfering ones, but may compromise the method's sensitivity if this compound concentrations are very low.

Experimental Protocols

The following are example protocols derived from validated methods for the analysis of metoprolol and its metabolites.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the simultaneous determination of metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol in rat plasma.[12]

  • Sample Preparation: Take an aliquot of plasma sample.

  • Precipitation: Add a precipitating agent like methanol.[9] A simple protein precipitation was used in a validated method for metoprolol and its metabolites.[12]

  • Vortex & Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for determining metoprolol and its metabolites in human plasma.[10]

  • Sample Aliquot: Use 50 µL of human plasma in a tube.[10]

  • Add Internal Standard: Spike the sample with the internal standard.

  • Extraction: Add ethyl acetate as the extraction solvent.[10]

  • Vortex & Centrifuge: Vortex the mixture vigorously, then centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase before injection.[13]

LC-MS/MS Parameters

The following table summarizes typical parameters used in published methods.

ParameterMethod 1 (Human Plasma)[10]Method 2 (Rat Plasma)[12]
LC Column Luna CN (Cyano)Agilent HC-C18
Mobile Phase Isocratic: 60:40 (v/v) water:methanol with 0.1% formic acidGradient Elution
Flow Rate 0.3 mL/min1.0 mL/min (with a 1:4 post-column split for a 0.2 mL/min flow to MS)
Run Time 3.0 min8.5 min
Ionization Mode ESI PositiveESI Positive
Detection Selected-Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The table below presents matrix effect and recovery data from various validated methods for metoprolol and its metabolites, which can serve as a benchmark for this compound analysis.

AnalyteMatrixSample PrepMatrix Effect (%)[9]Recovery (%)[9]Reference
Metoprolol (MP)Beagle PlasmaPPT93.67 - 104.1976.06 - 95.25[9]
Metoprolol (MTP)Human PlasmaAutomated SPE89 (Considered acceptable)104.95 - 106.43[6]
This compoundRat PlasmaPPTNo significant effect reportedNot specified[12]
This compoundHuman PlasmaLLENo relevant effect observedNot specified[10]

References

Technical Support Center: O-Demethylmetoprolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for O-Demethylmetoprolol (DMT) in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the typical analytical technique used for the sensitive quantification of this compound?

A1: The most common and sensitive technique for quantifying this compound is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high selectivity and sensitivity, allowing for detection at low concentrations in complex biological samples like plasma and urine.[1][2][3]

Q2: What are the expected lower limits of quantification (LLOQ) for this compound?

A2: Reported LLOQs for this compound in rat plasma are typically in the low ng/mL range. For instance, one validated LC-MS/MS method reported an LLOQ of 1.95 ng/mL.[1][2] Achieving lower LLOQs depends on optimizing sample preparation, chromatographic separation, and mass spectrometric parameters.

Q3: What type of mass spectrometer is best suited for this analysis?

A3: A triple-quadrupole mass spectrometer is highly recommended for quantifying this compound.[1][2] This instrument allows for operation in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces background noise, thereby improving the signal-to-noise ratio and enhancing detection limits.

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

Possible Cause & Solution

  • Incorrect Mass Spectrometer Parameters:

    • Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the MRM transitions for this compound. A common transition to monitor is m/z 254.1 -> specific fragment ion. The precursor ion corresponds to the protonated molecule [M+H]+. The specific fragment ion needs to be determined by infusing a standard solution of this compound. Also, optimize source parameters like ionization voltage (typically around 4 kV for ESI), sheath gas pressure, auxiliary gas pressure, and capillary temperature (e.g., 330 °C).[4]

  • Inefficient Ionization:

    • Solution: this compound is typically analyzed in positive electrospray ionization (ESI) mode.[1][2] Ensure the mobile phase has an appropriate pH to promote protonation. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice to enhance the ESI+ signal.[4]

  • Sample Degradation:

    • Solution: Ensure proper storage of biological samples, typically at -20°C or lower, to prevent degradation of the analyte.[4] Prepare fresh working standard solutions.

Issue 2: High Background Noise and Low Signal-to-Noise (S/N) Ratio

Possible Cause & Solution

  • Matrix Effects:

    • Solution: Biological matrices like plasma can cause ion suppression or enhancement, leading to poor signal and reproducibility. Employ a more effective sample preparation technique to remove interferences. While protein precipitation is simple, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) often provide cleaner extracts.[4][5] For LLE, a mixture of diethyl ether and dichloromethane has been used effectively.[3]

  • Contaminated LC-MS System:

    • Solution: Flush the LC system, including the column, with a strong solvent to remove any contaminants. Check for and eliminate any sources of contamination in the mobile phase or sample preparation reagents.

  • Suboptimal Chromatographic Separation:

    • Solution: Improve the chromatographic method to separate this compound from interfering matrix components. This can be achieved by using a high-resolution column (e.g., a C18 column with a small particle size) and optimizing the mobile phase gradient.[1][2]

Issue 3: Poor Peak Shape

Possible Cause & Solution

  • Column Overloading:

    • Solution: Reduce the injection volume or the concentration of the sample. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

  • Incompatible Injection Solvent:

    • Solution: The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape. Reconstituting in a solvent stronger than the mobile phase can lead to peak distortion.

  • Column Degradation:

    • Solution: Replace the analytical column if it has been used extensively or if flushing does not improve the peak shape. Using a guard column can help extend the life of the analytical column.

Quantitative Data Summary

AnalyteMatrixSample PreparationLC ColumnLLOQReference
This compoundRat PlasmaProtein PrecipitationAgilent HC-C18 (4.6 x 250 mm, 5 µm)1.95 ng/mL[1][2]
MetoprololHuman PlasmaProtein PrecipitationDiscovery C18 (50 x 2.1 mm, 5 µm)2.31 ng/mL[6]
MetoprololHuman PlasmaLiquid-Liquid ExtractionPhenomenex LUNA C8Not Specified[3]
MetoprololPost-mortem fluids/tissuesSolid Phase ExtractionNot Specified0.39 - 0.78 ng/mL (LOD)[7]

Experimental Protocols

Representative LC-MS/MS Method for this compound in Plasma

This protocol is a synthesized example based on common practices reported in the literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 300 µL of methanol (or acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 analytical column (e.g., Agilent HC-C18, 4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile (or Methanol)

  • Gradient: Optimize the gradient to ensure good separation of this compound from other metabolites and matrix components.

  • Flow Rate: A typical flow rate is 0.2-1.0 mL/min. A post-column split may be used to direct a smaller flow (e.g., 0.2 mL/min) to the mass spectrometer.[1][2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Determine the optimal precursor and product ions for this compound by infusing a standard solution. The precursor ion will be [M+H]+ (m/z 254.17).

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation & Solution cluster_outcome Outcome Problem Low or No Signal for This compound CheckMS Verify MS Parameters (Tuning, Calibration, MRM) Problem->CheckMS Start Here OptimizeIonization Optimize Ionization (ESI+, Mobile Phase pH) CheckMS->OptimizeIonization ImproveSamplePrep Enhance Sample Preparation (SPE or LLE) OptimizeIonization->ImproveSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column) ImproveSamplePrep->OptimizeChroma Success Improved Detection Limit OptimizeChroma->Success

Caption: Troubleshooting workflow for improving this compound detection.

SamplePreparation cluster_start Starting Material cluster_steps Extraction Steps cluster_end Final Step Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS Precipitation Protein Precipitation (e.g., with Methanol) AddIS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General workflow for plasma sample preparation using protein precipitation.

References

Technical Support Center: Optimization of Mobile Phase for O-Demethylmetoprolol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of O-Demethylmetoprolol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the achiral separation of this compound and Metoprolol?

A typical starting point for reversed-phase HPLC separation of this compound and Metoprolol is a mobile phase consisting of acetonitrile (ACN) and water, often with an acidic modifier. A common composition is ACN/Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1] The organic-to-aqueous ratio can be adjusted to optimize retention and resolution.

Q2: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. Methanol is a more polar and protic solvent, which can offer different selectivity for polar analytes. For the separation of metoprolol and its metabolites, both have been used successfully.[2] The choice may depend on the specific column and other components in the sample matrix.

Q3: What is the role of the acidic modifier (TFA or Formic Acid) in the mobile phase?

This compound and Metoprolol are basic compounds. The addition of an acidic modifier like TFA or formic acid to the mobile phase serves two primary purposes:

  • Improved Peak Shape: It protonates the free silanol groups on the silica-based stationary phase, reducing undesirable interactions with the basic analytes and thus minimizing peak tailing.

  • Consistent Retention: By maintaining a low pH, it ensures that the analytes are consistently in their protonated (ionized) form, leading to more reproducible retention times.

Q4: Can I use a buffer in the mobile phase instead of an acid modifier?

Yes, a buffer can be used to control the pH of the mobile phase, which is crucial for the consistent ionization state of the analytes.[3] For example, a phosphate buffer or ammonium acetate buffer can be employed.[2] The choice of buffer and its concentration should be compatible with the detection method (e.g., volatile buffers like ammonium formate or acetate are necessary for LC-MS).

Q5: What type of column is recommended for the separation of this compound?

For achiral separations, a C18 column is the most common choice.[1][2] Other options include C8 or cyano (CN) columns, which may offer different selectivity. For chiral separations of this compound enantiomers, a specialized chiral stationary phase, such as a Chiralcel OD column, is required.[4][5]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape is a common issue, especially for basic compounds like this compound. Here’s a step-by-step guide to troubleshoot this problem:

  • Check Mobile Phase pH: this compound is a basic compound. A mobile phase with a low pH (typically between 2.5 and 4) is recommended to ensure the analyte is in a single, protonated form and to suppress the ionization of residual silanol groups on the column packing.[6]

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or 0.1% formic acid. If using a buffer, verify its pH.

  • Silanol Interactions: Residual silanol groups on the silica-based column can interact with the basic analyte, causing peak tailing.

    • Solution 1: Use a modern, high-purity, end-capped C18 column, which has fewer accessible silanol groups.

    • Solution 2: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block the active silanol sites. Note that TEA can suppress MS signals.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

Problem 2: Insufficient Resolution between this compound and Metoprolol

Question: I am not getting baseline separation between this compound and Metoprolol. What adjustments can I make?

Answer:

Improving the resolution between these two closely related compounds often requires fine-tuning the chromatographic conditions.

  • Adjust Mobile Phase Strength:

    • Solution: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of both compounds and can improve resolution. Try decreasing the organic content in 5% increments.

  • Change the Organic Modifier:

    • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Modify the Mobile Phase pH:

    • Solution: A small change in the mobile phase pH can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving selectivity.[6]

  • Use a Gradient Elution:

    • Solution: If an isocratic method is not providing sufficient resolution, a shallow gradient can be employed. A slow, gradual increase in the organic solvent concentration can help to better separate closely eluting peaks.

  • Optimize Column Temperature:

    • Solution: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.

Problem 3: Unstable Retention Times

Question: The retention time for this compound is drifting between injections. What could be the cause?

Answer:

Unstable retention times can compromise the reliability of your analysis. Here are common causes and solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis and between gradient runs.

    • Solution: Ensure a sufficient equilibration time (typically 10-15 column volumes) before the first injection and between runs.

  • Mobile Phase Preparation: Inconsistent mobile phase composition will lead to variable retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, ensure it is fully dissolved. Degas the mobile phase to prevent bubble formation in the pump.

  • Pump Issues: Fluctuations in the pump flow rate will directly impact retention times.

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate. Regular pump maintenance is crucial.

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols

Protocol 1: Achiral Separation of Metoprolol and its Metabolites

This protocol is based on a method for the determination of metoprolol and its two metabolites, α-hydroxymetoprolol and this compound, in human plasma and urine.[1]

  • Column: Agilent XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile, water, and 0.1% Trifluoroacetic acid (TFA). A gradient elution can be optimized, for example, starting with a lower concentration of acetonitrile and gradually increasing it. A good starting point for isocratic elution could be a ratio of 25:75 (v/v) ACN:0.1% TFA in water.

  • Flow Rate: 0.8 mL/min

  • Detection: Fluorescence detector with excitation at 216 nm and emission at 312 nm.

  • Column Temperature: Ambient or controlled at 30°C.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol is based on a method for the chiral separation of metoprolol and its metabolites.[4][5]

  • Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, isopropanol, and diethylamine. The exact ratio needs to be optimized for the best resolution. A potential starting composition could be Hexane:Ethanol:Isopropanol:Diethylamine (80:10:10:0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 223 nm or fluorescence detection.

  • Column Temperature: Ambient.

Data Presentation

Table 1: Example Chromatographic Parameters for Achiral Separation of Metoprolol and this compound

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmCN, 100 x 4.6 mm, 3 µm
Mobile Phase ACN:Water:Formic Acid (20:80:0.1)Methanol:Water:Formic Acid (40:60:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Retention Time (Metoprolol) ~ 8.5 min~ 6.2 min
Retention Time (this compound) ~ 7.1 min~ 5.1 min
Resolution > 2.0> 1.8

Note: These are example values and will vary depending on the specific instrument and column used.

Table 2: Example Chromatographic Parameters for Chiral Separation of this compound Enantiomers

ParameterCondition
Column Chiralcel OD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient of 0.2% Diethylamine in Water and Acetonitrile
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (R)-O-Demethylmetoprolol Dependent on gradient profile
Retention Time (S)-O-Demethylmetoprolol Dependent on gradient profile
Resolution > 1.5

Note: Chiral separations are highly dependent on the specific chiral stationary phase and mobile phase composition.[5]

Mandatory Visualization

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions_peak_shape Peak Shape Solutions cluster_solutions_resolution Resolution Solutions cluster_final Finalization start Initial Method (e.g., C18, ACN/H2O/0.1% FA) peak_shape Poor Peak Shape? start->peak_shape resolution Insufficient Resolution? peak_shape->resolution No adjust_ph Adjust pH (2.5-4) peak_shape->adjust_ph Yes adjust_organic Decrease % Organic resolution->adjust_organic Yes optimized_method Optimized Method resolution->optimized_method No endcapped_column Use End-capped Column adjust_ph->endcapped_column reduce_sample Reduce Sample Load endcapped_column->reduce_sample reduce_sample->resolution change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_organic->change_solvent use_gradient Implement Shallow Gradient change_solvent->use_gradient use_gradient->optimized_method

Caption: Workflow for troubleshooting mobile phase optimization.

Logical_Relationships_Peak_Tailing cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing of This compound silanol_interaction Silanol Interactions (Analyte-Stationary Phase) peak_tailing->silanol_interaction high_ph Inappropriate Mobile Phase pH (too high) peak_tailing->high_ph column_overload Column Overload peak_tailing->column_overload low_ph Use Low pH Mobile Phase (e.g., add 0.1% FA/TFA) silanol_interaction->low_ph endcapped_col Use High-Purity End-capped Column silanol_interaction->endcapped_col high_ph->low_ph reduce_conc Reduce Sample Concentration or Injection Volume column_overload->reduce_conc

Caption: Logical relationships for troubleshooting peak tailing.

References

Reducing ion suppression for O-Demethylmetoprolol in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the mass spectrometry analysis of O-Demethylmetoprolol (DMT).

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2][3][4] The matrix in a biological sample contains numerous endogenous components like salts, proteins, and phospholipids that can cause this effect.[1][5] Effectively managing ion suppression is critical for developing a robust and reliable bioanalytical method.[6]

Q2: I'm observing low signal intensity and high variability for this compound. How do I confirm if ion suppression is the cause?

Observing reduced sensitivity and high relative standard deviation (%RSD) can be an indicator of ion suppression.[7] A common method to diagnose and locate ion suppression is the post-column infusion experiment .[7][8]

Experimental Concept:

  • A solution of this compound is continuously infused into the mass spectrometer post-column.

  • A blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC column.

  • As the chromatogram runs, a stable signal for this compound should be observed. Any dip or suppression in this stable baseline indicates that an interfering component from the matrix is eluting from the column at that specific retention time.[8]

If a signal drop occurs at or near the retention time of this compound, ion suppression is the likely cause of your issues.

Q3: What is the most effective way to reduce ion suppression for this compound?

Improving the sample preparation procedure is one of the most effective strategies to reduce or eliminate ion suppression.[1][6] The goal is to remove interfering matrix components, particularly phospholipids, before injecting the sample into the LC-MS/MS system.[6][9] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (like methanol or acetonitrile) is used to precipitate proteins from the plasma sample.[6][7] This was shown to be effective for the analysis of this compound in rat plasma.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[1][9] Adjusting the pH can optimize the extraction of basic or acidic analytes.[6]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds while concentrating the analyte, leading to a cleaner extract.[1][9]

For this compound, a simple protein precipitation method has been successfully validated and applied.[10]

Q4: Can I optimize my chromatography to avoid ion suppression?

Yes, chromatographic optimization is a key strategy.[1] The goal is to achieve chromatographic separation between this compound and any matrix components that were not removed during sample preparation.[3] Consider the following:

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes, such as UPLC columns (e.g., 1.7 µm), can significantly increase peak resolution, separating the analyte from interfering components.

  • Modify Mobile Phase Gradient: Adjusting the gradient elution can alter the retention times of interfering compounds, moving them away from your analyte's peak.[1]

  • Use a Different Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., HILIC for polar compounds) might provide the necessary selectivity.[9]

A study successfully used an Agilent HC-C18 column (4.6 × 250 mm, 5 µm) with a gradient elution to separate this compound from its parent drug and other metabolites.[10]

Troubleshooting Workflow for Ion Suppression

This diagram outlines a logical approach to identifying and mitigating ion suppression.

IonSuppressionTroubleshooting start Start: Poor Signal / High Variability check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Is Suppression Observed at Analyte Retention Time? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) is_suppression->optimize_sample_prep  Yes other_issue Investigate Other Issues: Instrument Performance, Sample Stability is_suppression->other_issue No re_evaluate Re-evaluate with Post-Column Infusion optimize_sample_prep->re_evaluate is_resolved Is Suppression Resolved? re_evaluate->is_resolved optimize_lc Optimize Chromatography (Gradient, Column, Flow Rate) is_resolved->optimize_lc No end_success Method Optimized is_resolved->end_success  Yes optimize_lc->re_evaluate use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is Consider in parallel use_is->end_success

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

Validated Method for this compound (DMT) Analysis

The following protocols and data are adapted from a validated LC-MS/MS method for the simultaneous determination of metoprolol (MET), α-hydroxymetoprolol (HMT), and this compound (DMT) in rat plasma.[10]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., Diazepam).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series

  • Column: Agilent HC-C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min (with a 1:4 post-column split, delivering 0.2 mL/min to the MS)

  • Gradient: A time-programmed gradient is used to ensure separation.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for DMT and the IS.

Workflow for this compound Sample Analysis

SampleWorkflow start Start: Collect Rat Plasma Sample add_is 1. Add 100 µL Plasma to Tube 2. Add 20 µL Internal Standard start->add_is ppt 3. Add 300 µL Methanol (Protein Precipitation) add_is->ppt vortex 4. Vortex for 3 min ppt->vortex centrifuge 5. Centrifuge at 13,000 rpm for 10 min vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 7. Inject 10 µL into LC-MS/MS System transfer->inject end End: Data Acquisition and Quantification inject->end

Caption: Step-by-step sample preparation workflow for this compound analysis.

Quantitative Method Validation Data

The following tables summarize the performance of the validated method for this compound (DMT).[10]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1.95 - 4000> 0.991.95

Table 2: Recovery and Matrix Effect

AnalyteQuality Control LevelMean Recovery (%)Matrix Effect (%)
This compoundLQC (Low)85.693.2
MQC (Medium)87.295.6
HQC (High)86.594.8
  • Recovery demonstrates the efficiency of the sample extraction procedure.[8]

  • Matrix Effect is calculated by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.[5] The results show that the protein precipitation method yielded high recovery and negligible matrix effect for this compound.[10]

References

Technical Support Center: O-Demethylmetoprolol Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness and ruggedness of O-Demethylmetoprolol, a primary metabolite of metoprolol. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase.1. Dilute the sample and re-inject. 2. Adjust the mobile phase pH or add a competing amine to the mobile phase. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Pump Malfunction: Inconsistent flow rate. 2. Column Degradation: Loss of stationary phase. 3. Mobile Phase Preparation: Inconsistent composition or pH.[1]1. Check the pump for leaks and ensure proper solvent delivery. 2. Replace the analytical column. 3. Prepare fresh mobile phase, ensuring accurate measurements and pH adjustment.
Low Signal Intensity or Sensitivity 1. Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the biological matrix affecting analyte ionization.[2] 2. Improper Mass Spectrometer Tuning: Suboptimal ion source parameters. 3. Sample Degradation: Analyte instability in the prepared sample.1. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate the analyte from interfering peaks.[2] 2. Tune the mass spectrometer for this compound and the internal standard. 3. Investigate sample stability under different storage conditions.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents. 2. Contaminated LC System: Build-up of contaminants in the injector, tubing, or column. 3. Mass Spectrometer Contamination: Dirty ion source.1. Use high-purity, LC-MS grade solvents and prepare fresh mobile phase. 2. Flush the LC system with appropriate cleaning solutions. 3. Clean the ion source components according to the manufacturer's instructions.
Carryover 1. Injector Contamination: Adsorption of the analyte to the injector needle or loop. 2. Insufficient Wash Steps: Inadequate cleaning of the injection system between runs.1. Use a stronger wash solvent or a multi-solvent wash program. 2. Optimize the autosampler wash procedure, increasing the volume and/or duration of the wash.

Frequently Asked Questions (FAQs)

Q1: What are robustness and ruggedness in the context of an analytical method?

A1: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3] Ruggedness (often considered part of reproducibility or intermediate precision) is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots.[4][5]

Q2: Which parameters should be investigated during a robustness study for an LC-MS/MS method for this compound?

A2: Typical parameters to investigate include:

  • pH of the mobile phase (e.g., ± 0.2 units)

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Different batches or lots of columns and reagents.[6]

Q3: How can I minimize the matrix effect when analyzing this compound in plasma?

A3: To minimize the matrix effect, you can:

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[2]

  • Chromatographic Separation: Modify the HPLC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound will co-elute and experience similar ionization effects as the analyte, thus compensating for matrix-induced variations.

Q4: What are the acceptance criteria for robustness and ruggedness studies?

A4: The acceptance criteria are typically based on the precision of the results, expressed as the relative standard deviation (%RSD). For robustness, the %RSD of the results obtained under the varied conditions should be within a predefined limit, often not more than 15%. For ruggedness, the %RSD between different analysts, instruments, or days should also be within an acceptable range, commonly ≤15%.[7][8]

Quantitative Data Summary

The following tables summarize typical quantitative data from robustness and ruggedness studies for analytical methods similar to those used for this compound.

Table 1: Example of Robustness Study Data for a Metoprolol Analog

ParameterVariationRetention Time (min)Peak Asymmetry%RSD of Assay
Flow Rate 0.9 mL/min2.851.151.2
1.1 mL/min2.351.180.9
Mobile Phase pH 3.32.621.200.8
3.72.581.191.1
Column Temp. 35 °C2.551.171.3
45 °C2.651.161.0

Table 2: Example of Ruggedness (Intermediate Precision) Study Data

ConditionAnalyst 1 (% Assay)Analyst 2 (% Assay)%RSD
Day 1, Instrument 1 99.8100.50.5
Day 2, Instrument 2 101.299.51.2
Overall %RSD 1.1

Experimental Protocols

Detailed LC-MS/MS Method for this compound Analysis

This protocol describes a typical validated method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., this compound-d7).

  • Add 300 µL of methanol to precipitate proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4 °C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • Internal Standard: Precursor ion > Product ion

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Concentration Calculation integrate->calculate Robustness_Testing cluster_params Deliberate Variations method Optimized Analytical Method flow Flow Rate (± 0.1 mL/min) method->flow ph Mobile Phase pH (± 0.2) method->ph temp Column Temperature (± 5°C) method->temp comp Mobile Phase Composition (± 2%) method->comp analysis Analysis of Samples flow->analysis ph->analysis temp->analysis comp->analysis results Evaluate System Suitability & %RSD of Results analysis->results

References

Cross-reactivity of O-Demethylmetoprolol in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of O-Demethylmetoprolol in immunoassays designed to quantify metoprolol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in metoprolol immunoassays?

A1: this compound (O-DMM) is one of the main metabolites of metoprolol, a widely prescribed beta-blocker used to treat cardiovascular diseases.[1][2] Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into metabolites like O-DMM and α-hydroxymetoprolol.[2][3] In immunoassays, antibodies designed to bind to metoprolol may also bind to its structurally similar metabolites. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification of the parent drug, as the assay signal may reflect the presence of both metoprolol and its metabolites.[4]

Q2: How significant is the cross-reactivity of this compound in a typical metoprolol immunoassay?

A2: The degree of cross-reactivity is highly dependent on the specific antibody used in the immunoassay kit. Different manufacturers use different antibodies (monoclonal or polyclonal) with varying specificity.[5] Unfortunately, specific quantitative data on the cross-reactivity of this compound is not consistently published in publicly available product literature for many commercial metoprolol ELISA kits. It is crucial to consult the technical datasheet provided by the assay manufacturer or contact their technical support for this information. In the absence of this data, unexpected results may warrant an independent assessment of cross-reactivity.

Troubleshooting Guide

Issue: My measured metoprolol concentrations are unexpectedly high.

This could be a potential indicator of cross-reactivity with metoprolol metabolites. If the biological samples contain high concentrations of metabolites like this compound, and the assay antibody has significant affinity for them, the reported metoprolol concentration will be artificially inflated.

Troubleshooting Steps:

  • Review Assay Specificity: Check the product insert or technical datasheet for your specific immunoassay kit for any provided cross-reactivity data. Manufacturers often test a panel of related compounds.

  • Confirm with a Different Method: If possible, confirm the results for a subset of samples using a more specific method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS can distinguish between metoprolol and its metabolites, providing a more accurate quantification of the parent drug.[3][6]

  • Perform a Cross-Reactivity Experiment: If manufacturer data is unavailable or insufficient, you can determine the cross-reactivity of this compound with your assay experimentally. See the detailed protocol below.

Quantitative Data on Cross-Reactivity

CompoundManufacturer / AssayStated Cross-Reactivity (%)
Metoprolol (Reference Compound)100%
This compoundExample Kit AData Not Publicly Available
α-HydroxymetoprololExample Kit AData Not Publicly Available
This compoundExample Kit BData Not Publicly Available
PropranololExample Kit B<1%
AtenololExample Kit B<0.5%

Visualizing Immunoassay Cross-Reactivity

The following diagrams illustrate the principle of cross-reactivity and a typical workflow to assess it.

cluster_0 High Affinity Binding (Target) cluster_1 Low Affinity Binding (Cross-Reactivity) Metoprolol Metoprolol Antibody1 Antibody Metoprolol->Antibody1 Strong Binding ODMM This compound Antibody2 Antibody ODMM->Antibody2 Weak Binding

References

Preventing degradation of O-Demethylmetoprolol during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethylmetoprolol. This resource provides guidance on preventing the degradation of this compound in biological samples during storage. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples for accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in stored samples?

A1: The stability of this compound in biological samples can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1][2]

  • pH: this compound's stability is pH-dependent. Extreme pH conditions can lead to hydrolysis.[3][4]

  • Light Exposure: Photodegradation can occur upon exposure to light, particularly UV radiation.[5][6]

  • Enzymatic Activity: Residual enzymatic activity in biological matrices like plasma can metabolize the analyte.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[7][8][9]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[6]

Q2: What are the recommended storage temperatures for plasma samples containing this compound?

A2: For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C.[1][7] Lowering the storage temperature generally slows down both enzymatic and chemical degradation processes.[1][2] For short-term storage, such as during sample processing, maintaining samples at refrigerated temperatures (2-8°C) is advisable.[7]

Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?

A3: It is best to minimize freeze-thaw cycles. Bioanalytical method validation guidelines generally recommend assessing stability for a minimum of three freeze-thaw cycles.[8][10][11] However, some studies on the parent drug, metoprolol, have shown stability for up to two cycles, with inconclusive results after the third cycle.[7] It is crucial to validate the freeze-thaw stability for your specific storage and handling conditions.

Q4: Can light exposure affect the stability of this compound?

A4: Yes, exposure to light, especially UV light, can lead to the photodegradation of metoprolol and likely its metabolites.[5][6] Therefore, it is recommended to handle and store samples in amber-colored tubes or to otherwise protect them from light.

Q5: Are there any recommended additives or stabilizers to prevent the degradation of this compound?

A5: While specific stabilizers for this compound are not extensively documented, general strategies to enhance analyte stability in biological matrices can be applied. These include:

  • pH Adjustment: Buffering the sample to a neutral or slightly acidic pH may improve stability, as metoprolol has shown stability in neutral and alkaline conditions for a certain period.[3][4] However, extreme pH adjustments should be avoided as they can cause protein precipitation.[1]

  • Enzyme Inhibitors: Adding esterase or other enzyme inhibitors may be considered if enzymatic degradation is suspected, although this is less common for this compound.[2]

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants could be beneficial.[2]

Any use of additives should be thoroughly validated to ensure they do not interfere with the analytical method.[12]

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected this compound concentrations in stored samples.

Possible Cause Troubleshooting Action
Sample Degradation Due to Improper Temperature Ensure samples are consistently stored at -20°C or -80°C.[1][7] Use calibrated freezers and monitor temperatures regularly. For short-term benchtop work, keep samples on ice.[1]
Multiple Freeze-Thaw Cycles Aliquot samples into smaller volumes upon initial processing to avoid repeated freezing and thawing of the entire sample.[8] Validate the number of freeze-thaw cycles your samples can withstand without significant degradation.[10][11]
Photodegradation Store and process samples in light-protected (e.g., amber) tubes.[5] Minimize exposure to direct light during handling.
pH Shift in Sample Measure the pH of the matrix. If necessary, consider adjusting the pH with a suitable buffer, ensuring it does not interfere with the assay.[1][3]

Issue 2: High variability in this compound concentrations between replicate analyses of the same sample.

Possible Cause Troubleshooting Action
Incomplete Thawing or Mixing Ensure samples are completely thawed and thoroughly but gently mixed before aliquoting for analysis. Inadequate mixing can lead to non-homogenous analyte distribution.
Analyte Adsorption to Container Investigate potential adsorption to storage containers. Consider using low-binding tubes.
Sample Contamination Ensure proper aseptic techniques during sample handling to prevent microbial growth that could lead to degradation.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., human plasma).

  • Analyze one set of the freshly prepared QC samples (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (typically a minimum of three).[8][10]

  • After the final thaw, analyze the QC samples.

  • Calculate the mean concentration and percentage deviation from the baseline (Cycle 0) for each QC level and cycle. The mean concentration should be within ±15% of the nominal concentration.[8][13]

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in the desired biological matrix.

  • Analyze a set of freshly prepared QC samples to establish the baseline concentration (Time 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from storage.

  • Allow the samples to thaw completely and analyze them against a freshly prepared calibration curve.

  • Calculate the mean concentration and percentage deviation from the baseline for each QC level at each time point. The stability is confirmed if the mean concentration is within ±15% of the nominal value.[8][13]

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability for this compound in Plasma (Based on Metoprolol Data and General Guidelines)

Stability Test Storage Condition Duration Acceptance Criteria (% of Initial Concentration)
Short-Term (Bench-Top)Room Temperature (~20-25°C)Up to 24 hours85 - 115%
Short-Term (Refrigerated)2-8°CUp to 48 hours85 - 115%
Freeze-Thaw-20°C or -80°CMinimum 3 cycles85 - 115%
Long-Term-20°CTo be determined by study85 - 115%
Long-Term-80°CTo be determined by study85 - 115%

Note: This data is extrapolated from studies on metoprolol and general bioanalytical guidelines.[7][8][13] It is imperative to perform specific stability studies for this compound in the relevant matrix.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_analysis Data Analysis prep Prepare Low & High QC Samples in Biological Matrix ft_initial Analyze Fresh Samples (Cycle 0) prep->ft_initial lt_initial Analyze Fresh Samples (Time 0) prep->lt_initial ft_freeze1 Freeze Samples (-20°C / -80°C) ft_initial->ft_freeze1 ft_thaw1 Thaw Samples (Room Temp) ft_freeze1->ft_thaw1 ft_freeze2 Repeat Freeze-Thaw (e.g., 3 cycles) ft_thaw1->ft_freeze2 ft_final Analyze Samples after Final Thaw ft_freeze2->ft_final compare Compare to Initial Concentration ft_final->compare lt_store Store Samples (-20°C / -80°C) lt_initial->lt_store lt_timepoints Retrieve Samples at Defined Timepoints lt_store->lt_timepoints lt_analyze Thaw and Analyze Samples lt_timepoints->lt_analyze lt_analyze->compare accept Assess if within ±15% of Nominal Value compare->accept

Caption: Workflow for Freeze-Thaw and Long-Term Stability Testing.

degradation_pathway Potential Degradation Pathways for this compound cluster_compound This compound cluster_degradation Degradation Products cluster_factors Contributing Factors odm This compound (C14H23NO3) hydrolysis Hydrolysis Products (e.g., cleavage of ether bond) odm->hydrolysis oxidation Oxidation Products (e.g., hydroxylation of aromatic ring) odm->oxidation photodegradation Photodegradation Products (e.g., ring opening) odm->photodegradation ph Extreme pH ph->hydrolysis light UV Light light->photodegradation temp High Temperature temp->hydrolysis temp->oxidation oxidants Oxidizing Agents oxidants->oxidation

Caption: Potential Degradation Pathways and Influencing Factors.

References

Technical Support Center: Optimizing O-Demethylmetoprolol Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of O-Demethylmetoprolol from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction strategy. Key parameters include its pKa, LogP, and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Extraction
pKa ~13.88 (predicted)[1]The secondary amine will be protonated (charged) at acidic pH. For reversed-phase SPE, maintaining a neutral form at higher pH is often beneficial for retention. For cation exchange SPE, an acidic pH ensures the analyte is charged.
LogP ~1.3 (computed)[2][3]This indicates that this compound is moderately lipophilic. This property is suitable for both reversed-phase SPE and liquid-liquid extraction with appropriate organic solvents.
Solubility Slightly soluble in chloroform and methanol.[1]This information helps in selecting appropriate solvents for both LLE and the elution step in SPE.
Molecular Weight 253.34 g/mol [2][3]---

Q2: Which extraction technique is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both SPE and LLE can be effective for extracting this compound. The choice depends on factors such as the sample matrix, required sample cleanup, desired recovery, and available resources.

  • Solid-Phase Extraction (SPE): Generally offers higher selectivity, cleaner extracts, and the potential for automation.[4][5] It is well-suited for complex matrices like plasma.

  • Liquid-Liquid Extraction (LLE): A simpler technique that can be effective, especially when dealing with less complex matrices.[6] However, it may be more labor-intensive and prone to emulsion formation.

Q3: How can I improve the recovery of this compound in my SPE method?

A3: Low recovery in SPE can be addressed by systematically evaluating each step of the process.[5] Consider the following:

  • Sorbent Selection: For a moderately polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a C8/C18 silica-based sorbent can be effective.[7]

  • Sample Pre-treatment: Adjusting the pH of your sample is critical. To enhance retention on a reversed-phase sorbent, adjust the sample pH to be at least 2 units above the pKa of the secondary amine, rendering it neutral.

  • Wash Step: Use a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences without eluting the analyte.

  • Elution Step: A stronger organic solvent, such as methanol or acetonitrile, is typically used for elution. Acidifying the elution solvent can help to elute the analyte in its charged form if it has a strong interaction with the sorbent.

Q4: What are common issues with LLE for this compound and how can I troubleshoot them?

A4: Common issues in LLE include low recovery and emulsion formation.[6]

  • Low Recovery:

    • Solvent Choice: Select a water-immiscible organic solvent in which this compound has good solubility. Ethyl acetate has been used for the extraction of metoprolol and its metabolites.[8]

    • pH Adjustment: Similar to SPE, adjusting the sample pH to neutralize the amine group will favor its partitioning into the organic phase.

    • Multiple Extractions: Performing two to three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

  • Emulsion Formation:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel.

    • "Salting out": Add sodium chloride to the aqueous phase to increase its polarity and help break the emulsion.

    • Centrifugation: If an emulsion persists, centrifuging the sample can help to separate the layers.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Table 2: Troubleshooting Low SPE Recovery of this compound

SymptomPossible CauseSuggested Solution
Analyte found in the flow-through/load fraction Sample pH is incorrect, leading to poor retention.Adjust sample pH to > pKa + 2 to neutralize the amine for reversed-phase SPE.
Sorbent is not appropriate for the analyte.Consider a different sorbent (e.g., polymeric vs. silica-based, or a mixed-mode cation exchange sorbent).
Flow rate during loading is too high.Decrease the flow rate to allow for better interaction between the analyte and the sorbent.
Analyte found in the wash fraction Wash solvent is too strong.Decrease the percentage of organic solvent in the wash solution.
pH of the wash solvent is inappropriate.Ensure the pH of the wash solution is similar to the loading solution to keep the analyte retained.
Analyte is not eluting from the cartridge Elution solvent is too weak.Increase the organic strength of the elution solvent (e.g., use 100% methanol or acetonitrile).
pH of the elution solvent is not optimal.Consider adding a small amount of acid (e.g., formic acid) to the elution solvent to protonate the analyte and facilitate elution.
Insufficient volume of elution solvent.Increase the volume of the elution solvent and consider a two-step elution.
Low Recovery in Liquid-Liquid Extraction (LLE)

Table 3: Troubleshooting Low LLE Recovery of this compound

SymptomPossible CauseSuggested Solution
Low analyte concentration in the organic phase Incorrect pH of the aqueous phase.Adjust the pH of the aqueous sample to > pKa + 2 to ensure the analyte is in its neutral form.
Inappropriate organic solvent.Test different water-immiscible organic solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture.
Insufficient mixing or extraction time.Ensure adequate mixing by gentle inversion for 1-2 minutes.
Analyte is polar and prefers the aqueous phase.Use a "salting out" agent (e.g., NaCl) in the aqueous phase to decrease the analyte's aqueous solubility.
Persistent emulsion formation Vigorous shaking.Gently invert the separatory funnel instead of shaking vigorously.
High concentration of lipids or proteins in the sample.Centrifuge the sample to break the emulsion. Add a small amount of a different organic solvent to change the properties of the interface.

Experimental Protocols

Example Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application. It is based on methods for the parent drug, metoprolol, and its metabolites.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard.

    • Add 500 µL of a buffer solution (e.g., ammonium hydroxide) to adjust the pH to >10.

    • Vortex and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute this compound with 1 mL of methanol, preferably containing a small amount of acid (e.g., 0.1% formic acid).

    • Collect the eluate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Example Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is a starting point and should be optimized. It is based on methods for metoprolol and its metabolites.[8]

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard.

    • Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH to >10.

  • Extraction:

    • Add 2 mL of ethyl acetate to the sample.

    • Gently mix by inversion for 2 minutes.

    • Centrifuge for 10 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate to improve recovery.

    • Combine the organic layers.

  • Dry Down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Adjust_pH Adjust pH > 10 Add_IS->Adjust_pH Centrifuge Centrifuge Adjust_pH->Centrifuge Load Load Sample Centrifuge->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elute (Methanol +/- Acid) Wash->Elute Dry_Down Evaporate to Dryness Elute->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Adjust_pH Adjust pH > 10 Add_IS->Adjust_pH Add_Solvent Add Ethyl Acetate Adjust_pH->Add_Solvent Mix Gentle Inversion Add_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Logic cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting Start Low Recovery Observed Check_Load Analyte in Flow-through? Start->Check_Load SPE Check_pH Check Aqueous pH Start->Check_pH LLE Check_Wash Analyte in Wash? Check_Load->Check_Wash No Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Check_Solvent Evaluate Extraction Solvent Check_pH->Check_Solvent Check_Emulsion Emulsion Present? Check_Solvent->Check_Emulsion

Caption: Troubleshooting logic for low extraction recovery.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for O-Demethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of metoprolol, the accurate quantification of its metabolites is crucial. O-Demethylmetoprolol is a key metabolite in this pathway. This guide provides an objective comparison of validated analytical methods for this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique due to its high sensitivity and selectivity.[1][2]

Comparison of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma.

ParameterMethod Performance
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human Plasma
Linearity Range 2-500 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Accuracy 89.1-110%
Precision (CV%) ≤ 13.2%
Internal Standard Chlorpropamide

Data sourced from a study by Bae et al. (2014) on the simultaneous determination of metoprolol and its metabolites.[3]

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the analysis of this compound in biological samples.

Sample Preparation: A variety of techniques are employed for the extraction of metoprolol and its metabolites from biological matrices like plasma, serum, whole blood, and urine.[4] The primary goals of sample preparation are to remove proteins and potential interferences.[4] Common methods include:

  • Protein Precipitation: A simple and common technique where a precipitating agent, such as methanol or trichloroacetic acid, is added to the sample to denature and remove proteins.[5][6]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For instance, ethyl acetate can be used to extract metoprolol and its metabolites from plasma.[3][7]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate analytes from a liquid sample.[4] Automated SPE methods can enhance throughput in analytical procedures.[7]

Chromatographic Conditions: The separation of this compound from other components is typically achieved using High-Performance Liquid Chromatography (HPLC).

  • Column: A Luna CN column is one example used for separation.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of distilled water and methanol with 0.1% formic acid (e.g., in a 60:40, v/v ratio) can be effective.[3][7]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[3][7]

Mass Spectrometric Detection: A triple quadrupole tandem mass spectrometer is commonly used for detection, offering high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used.[3][7]

  • Monitoring Mode: Selected-reaction monitoring (SRM) is employed to enhance specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[3]

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a bioanalytical method in accordance with regulatory guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analyte & Matrix MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize Chromatographic & MS Conditions MD3->MD4 V1 Specificity & Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ & LOD V3->V4 V5 Recovery V4->V5 V6 Matrix Effect V5->V6 V7 Stability V6->V7 A1 Sample Analysis V7->A1 Validated Method A2 Pharmacokinetic/Toxicokinetic Studies A1->A2

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide: O-Demethylmetoprolol vs. α-Hydroxymetoprolol as CYP2D6 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 25% of clinically used drugs. Its high degree of genetic polymorphism leads to significant inter-individual variability in drug response and adverse effects. Accurate phenotyping of CYP2D6 activity is therefore crucial in drug development and personalized medicine. Metoprolol, a widely prescribed beta-blocker, is extensively metabolized by CYP2D6, and the formation of its metabolites, O-demethylmetoprolol and α-hydroxymetoprolol, has been utilized to probe CYP2D6 activity. This guide provides a comprehensive comparison of these two metabolites as CYP2D6 probes, supported by experimental data and detailed methodologies.

Metabolic Pathways of Metoprolol

Metoprolol undergoes two primary oxidative metabolic pathways mediated by CYP2D6: α-hydroxylation and O-demethylation. While both pathways are significantly influenced by CYP2D6 activity, the specificity of each reaction for this particular enzyme differs.

Metoprolol_Metabolism Metoprolol Metoprolol aOH_Metoprolol α-Hydroxymetoprolol Metoprolol->aOH_Metoprolol α-Hydroxylation OD_Metoprolol This compound Metoprolol->OD_Metoprolol O-Demethylation CYP2D6 CYP2D6 (Major) CYP2D6->Metoprolol Other_CYPs CYP3A4, CYP2B6, CYP2C9 (Minor) Other_CYPs->Metoprolol

Metoprolol Metabolic Pathways

Comparative Analysis of CYP2D6 Probe Performance

The utility of a metabolite as a probe for a specific enzyme is determined by the extent to which its formation is exclusively catalyzed by that enzyme. Research indicates that while CYP2D6 is the primary enzyme responsible for both α-hydroxylation and O-demethylation of metoprolol, the former is a more specific reaction.

ParameterThis compoundα-HydroxymetoprololReferences
Primary Metabolizing Enzyme CYP2D6CYP2D6[1][2]
Contribution of Other CYPs CYP3A4, CYP2B6, and CYP2C9 contribute significantly (approximately 19% of O-demethylation is independent of CYP2D6).Minor contribution from other CYPs (approximately 4% of α-hydroxylation is independent of CYP2D6).[1]
Specificity as a CYP2D6 Probe Lower specificity due to notable contributions from other CYP enzymes.Higher specificity, making it a more reliable indicator of CYP2D6 activity.[1][2]
Correlation with CYP2D6 Genotype The metoprolol/O-demethylmetoprolol ratio in urine correlates with CYP2D6 activity.The metoprolol/α-hydroxymetoprolol ratio in urine is closely correlated with CYP2D6 activity and can be used to estimate genotype.[3]

Key Finding: α-Hydroxymetoprolol is considered a more specific and reliable probe for CYP2D6 phenotyping due to the minimal involvement of other CYP enzymes in its formation[1][2].

Experimental Protocols

In Vitro CYP2D6 Phenotyping using Human Liver Microsomes

This protocol outlines a typical workflow for assessing CYP2D6 activity by measuring the formation of this compound and α-hydroxymetoprolol.

In_Vitro_Workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_analysis Sample Analysis Microsomes Human Liver Microsomes (e.g., 0.2 mg/mL) Preincubation Pre-incubate Microsomes and Metoprolol (37°C) Microsomes->Preincubation Metoprolol Metoprolol Substrate (e.g., 1-100 µM) Metoprolol->Preincubation NADPH NADPH regenerating system Initiation Initiate reaction with NADPH NADPH->Initiation Preincubation->Initiation Incubation Incubate at 37°C (e.g., 10-30 min) Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify Metabolites LCMS->Quantification

In Vitro CYP2D6 Phenotyping Workflow

Detailed Methodology:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of metoprolol in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (e.g., final concentration of 0.2 mg/mL), phosphate buffer (e.g., 100 mM, pH 7.4), and the metoprolol stock solution to the desired final substrate concentration.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes of the incubation volume). This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Method for Simultaneous Quantification

The following table summarizes typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of metoprolol, this compound, and α-hydroxymetoprolol in plasma or microsomal incubation samples[4][5].

ParameterTypical Conditions
Chromatographic Column C18 or CN column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient A suitable gradient to separate the parent drug and its metabolites
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Transitions (m/z) Metoprolol: e.g., 268.2 -> 116.1α-Hydroxymetoprolol: e.g., 284.2 -> 132.1this compound: e.g., 254.2 -> 116.1
Internal Standard A structurally similar compound not present in the sample (e.g., deuterated metoprolol)

Conclusion

Based on the available evidence, α-hydroxymetoprolol serves as a more specific and therefore superior probe for determining CYP2D6 activity compared to this compound. The significant contribution of other CYP enzymes to the formation of this compound can confound the interpretation of results, particularly when assessing the impact of specific CYP2D6 inhibitors or genotypes. For researchers and drug development professionals aiming for a precise evaluation of CYP2D6-mediated metabolism, monitoring the formation of α-hydroxymetoprolol is the recommended approach. The use of a validated LC-MS/MS method allows for the sensitive and simultaneous quantification of both metabolites, providing a comprehensive picture of metoprolol metabolism.

References

A Comparative Pharmacokinetic Analysis of Metoprolol and its Metabolite, O-Demethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the widely prescribed beta-blocker, metoprolol, and its primary metabolite, O-demethylmetoprolol. The following sections present quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding of their behavior in the human body.

Pharmacokinetic Data Summary

The pharmacokinetic properties of metoprolol are well-documented and exhibit significant inter-individual variability, primarily due to genetic polymorphism of the CYP2D6 enzyme.[1][2] this compound is a major but transient metabolite, which is rapidly oxidized to metoprolol acid.[3] Consequently, comprehensive pharmacokinetic data for this compound itself is limited. The tables below summarize the key pharmacokinetic parameters for metoprolol.

Pharmacokinetic Parameter Metoprolol This compound Reference(s)
Bioavailability (F) ~50% (oral)Data not available[3]
Time to Peak (Tmax) 1-2 hours (immediate-release)Data not available[3][4]
Maximum Concentration (Cmax) Dose-dependentData not available[3][4]
Area Under the Curve (AUC) Dose-dependentData not available[3][4]
Elimination Half-life (t½) 3-7 hoursData not available
Protein Binding ~12%Data not available
Volume of Distribution (Vd) 3.2 - 5.6 L/kgData not available
Primary Route of Metabolism Hepatic (CYP2D6)Oxidation[1][3]
Primary Route of Excretion Renal (as metabolites)Renal (as metoprolol acid)[3]

The Influence of CYP2D6 Polymorphism on Metoprolol Pharmacokinetics

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, through two main pathways: O-demethylation and α-hydroxylation.[1][2][3] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, significantly impacting the pharmacokinetic profile of metoprolol.

CYP2D6 Metabolizer Phenotype Impact on Metoprolol Pharmacokinetics Reference(s)
Poor Metabolizers (PM) Higher plasma concentrations, longer half-life, increased risk of adverse effects.[1]
Intermediate Metabolizers (IM) Intermediate plasma concentrations and half-life.
Extensive (Normal) Metabolizers (EM) "Normal" plasma concentrations and half-life.[1]
Ultrarapid Metabolizers (UM) Lower plasma concentrations, shorter half-life, potential for reduced therapeutic effect at standard doses.

Experimental Protocols

The following section details a typical experimental protocol for a clinical pharmacokinetic study of metoprolol and the bioanalytical method for the simultaneous determination of metoprolol and this compound in human plasma.

Clinical Pharmacokinetic Study Protocol

A representative clinical study to evaluate the pharmacokinetics of metoprolol would typically involve the following design and methods:

  • Study Design: An open-label, single-dose, crossover, or parallel-group study design is often employed.[5][6][7]

  • Study Population: Healthy adult volunteers are typically recruited. Key inclusion criteria include age within a specific range (e.g., 18-45 years), normal body mass index (BMI), and no clinically significant abnormalities upon physical examination and laboratory tests. Exclusion criteria often include a history of cardiovascular, hepatic, or renal disease, hypersensitivity to beta-blockers, and use of any medication that could interfere with metoprolol metabolism.[5][6]

  • Dosing: A single oral dose of a specific formulation of metoprolol (e.g., 100 mg immediate-release tablet) is administered to fasting subjects.[8]

  • Sample Collection: Blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data for metoprolol and its metabolites are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Bioanalytical Method: LC-MS/MS for Metoprolol and this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of metoprolol and this compound in plasma.[8][10][11][12]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol or acetonitrile, or through liquid-liquid extraction.[10][11][13] An internal standard (e.g., a deuterated analog of metoprolol or a structurally similar compound) is added prior to extraction for accurate quantification.

  • Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[8][10]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for metoprolol, this compound, and the internal standard.[10][13]

  • Method Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][14]

Visualizations

Metoprolol Metabolic Pathway

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylmetoprolol This compound (Transient) Metoprolol->O_Demethylmetoprolol CYP2D6 (O-demethylation) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol CYP2D6 (α-hydroxylation) Metoprolol_Acid Metoprolol Acid (Inactive) O_Demethylmetoprolol->Metoprolol_Acid Oxidation PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Metoprolol Administration (Single Oral Dose) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation/LLE) Plasma_Separation->Sample_Extraction LC_MSMS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MSMS_Analysis Concentration_Quantification Concentration Quantification LC_MSMS_Analysis->Concentration_Quantification PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t½) Concentration_Quantification->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of O-Demethylmetoprolol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the comparability of bioanalytical data across different laboratories is paramount for the integrity of pharmacokinetic studies and clinical trials. This guide provides a framework for the cross-validation of O-Demethylmetoprolol (O-DMM) assays, leveraging established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This compound is a pharmacologically less active metabolite of the widely used beta-blocker, metoprolol. Its quantification in biological matrices, typically plasma, is crucial for comprehensive pharmacokinetic profiling. When multiple laboratories are involved in analyzing study samples, a rigorous cross-validation process is essential to demonstrate that the analytical methods used at each site yield comparable results.

This guide outlines the key experimental protocols and performance characteristics of published LC-MS/MS assays for O-DMM, providing a basis for establishing and evaluating inter-laboratory agreement.

Principles of Inter-Laboratory Cross-Validation

The fundamental goal of cross-validation is to ensure that data generated by different laboratories can be reliably compared.[1][2] This is typically achieved by analyzing a common set of samples, including both quality control (QC) samples with known concentrations and incurred study samples, at each participating laboratory. The results are then statistically compared to assess the level of agreement.

A general workflow for conducting an inter-laboratory cross-validation is depicted below.

Cross-Validation Workflow cluster_prep Centralized Sample Preparation cluster_distribution Sample Distribution cluster_analysis Independent Laboratory Analysis cluster_comparison Data Comparison and Evaluation prep_qcs Prepare QC Samples (Low, Mid, High) distribute Distribute Aliquots to Participating Laboratories prep_qcs->distribute prep_is Prepare Incurred Samples (Patient/Subject Samples) prep_is->distribute lab_a Laboratory A Analysis (Validated Method A) distribute->lab_a lab_b Laboratory B Analysis (Validated Method B) distribute->lab_b compare_data Statistically Compare Results (e.g., Bland-Altman, %Bias) lab_a->compare_data lab_b->compare_data acceptance Assess Against Pre-defined Acceptance Criteria compare_data->acceptance

Caption: A generalized workflow for the cross-validation of bioanalytical assays between two laboratories.

Comparative Summary of this compound LC-MS/MS Assays

The following tables summarize the key parameters from several published and validated LC-MS/MS methods for the quantification of this compound in human and rat plasma. These methods provide a strong foundation for developing and validating assays intended for cross-laboratory comparison.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1 (Human Plasma)[3]Method 2 (Rat Plasma)[4][5]
Sample Preparation Liquid-Liquid Extraction (Ethyl Acetate)Protein Precipitation
Chromatography Column Luna CNAgilent HC-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 0.1% Formic Acid in Water and Methanol (60:40, v/v)Gradient or Isocratic (details vary)
Flow Rate 0.3 mL/min1.0 mL/min with post-column splitting (1:4)
Run Time 3.0 min8.5 min

Table 2: Mass Spectrometry and Performance Characteristics

ParameterMethod 1 (Human Plasma)[3]Method 2 (Rat Plasma)[4][5]
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Linearity Range 2 - 500 ng/mL1.95 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL1.95 ng/mL
Intra-day Precision (%CV) ≤ 13.2%Not explicitly stated for O-DMM alone
Inter-day Precision (%CV) ≤ 13.2%Not explicitly stated for O-DMM alone
Accuracy 89.1 - 110%Not explicitly stated for O-DMM alone

Detailed Experimental Protocols

A successful cross-validation study relies on well-documented and validated analytical methods at each laboratory. Below are representative protocols derived from the literature that can be adapted for the analysis of this compound.

Representative Protocol: Liquid-Liquid Extraction (LLE) for Human Plasma[3]

This protocol is based on a method for the simultaneous determination of metoprolol and its metabolites in human plasma.

  • Sample Aliquoting: Transfer 50 µL of human plasma to a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (e.g., a deuterated analog or a structurally similar compound like chlorpropamide) to all samples except for the blank matrix.

  • Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Representative Protocol: Protein Precipitation (PPT) for Rat Plasma[4][5]

This protocol is a common and rapid method for sample cleanup.

  • Sample Aliquoting: Transfer a known volume of rat plasma (e.g., 100 µL) to a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard to all samples except for the blank matrix.

  • Precipitation: Add a precipitating agent (e.g., methanol or acetonitrile, typically in a 3:1 ratio to the plasma volume).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

The analytical workflow for a typical LC-MS/MS based bioanalytical assay is illustrated below.

Analytical Workflow sample Plasma Sample prep Sample Preparation (LLE or PPT) sample->prep Add Internal Standard lc LC Separation (C18 or CN Column) prep->lc Inject Extract ms MS/MS Detection (ESI+, MRM) lc->ms Eluent Transfer data Data Acquisition and Processing ms->data report Concentration Determination data->report

Caption: A schematic of a typical bioanalytical workflow using LC-MS/MS.

Acceptance Criteria for Cross-Validation

The acceptance criteria for a cross-validation study should be pre-defined in the study protocol. While regulatory guidance may vary, a common approach involves:

  • QC Samples: The mean concentration of the QC samples from the validating laboratory should be within ±15% of the nominal concentration.

  • Incurred Samples: For a specified percentage of the incurred samples (e.g., at least 67%), the percentage difference between the values obtained from the two laboratories should be within ±20% of their mean.

By adhering to these principles and leveraging the detailed methodologies available in the scientific literature, researchers can confidently conduct inter-laboratory cross-validation studies for this compound assays, ensuring data integrity and comparability across multiple analytical sites.

References

A Researcher's Guide to O-Demethylmetoprolol Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of certified reference materials (CRMs) are paramount for accurate analytical measurements. This guide provides a comparative overview of commercially available O-Demethylmetoprolol certified reference materials. This compound is a primary metabolite of the widely prescribed beta-blocker, Metoprolol, making its accurate quantification crucial in pharmacokinetic and metabolic studies.[1][2]

Comparison of this compound Certified Reference Materials

The selection of an appropriate CRM is critical for ensuring the validity of analytical data. Below is a comparison of this compound reference materials available from prominent suppliers. This information is compiled from publicly available product data sheets and catalogs.

FeatureSupplier A (Sigma-Aldrich/Merck)Supplier B (LGC Standards)Supplier C (United States Biological)
Product Name This compound analytical standardO-Desmethyl Metoprolol-d5O-Desmethyl Metoprolol
CAS Number 62572-94-5[3]74027-60-4 (for deuterated)[4]62572-94-5[5]
Purity/Assay ≥97% (HPLC)[3]Not explicitly stated for non-isotopically labeled. Certificate of Analysis provides specific purity.Highly Purified[5]
Format Neat (solid)[3]Neat (solid)White to Off-White Solid[5]
Isotopic Labeling NoYes (d5)[4]No
Intended Use Analytical Standard[3]Pharmaceutical Reference Standard[4]Research
Molecular Formula C14H23NO3[3][6]C14H18D5NO3C14H23NO3[5]
Molecular Weight 253.34 g/mol [3][6]258.39 g/mol 253.34 g/mol [5]

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-FLD

The following is a representative experimental protocol for the determination of this compound in a biological matrix, adapted from established analytical methods.[7] This protocol can be used to evaluate the performance of a chosen certified reference material.

1. Objective: To quantify the concentration of this compound in human plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

2. Materials:

  • This compound Certified Reference Material

  • Internal Standard (e.g., Esmolol)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Human plasma (blank)

3. Instrumentation:

  • HPLC system equipped with a fluorescence detector

  • Analytical column: Agilent XDB-C18 (150mm × 4.6mm, 5µm) or equivalent[7]

4. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 2.5 ng/mL to 300 ng/mL.[7]

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard and a working solution at a fixed concentration.

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add the internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

6. HPLC-FLD Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% TFA.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Fluorescence Detection: Excitation at 216 nm and Emission at 312 nm.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow for Certified Reference Material Qualification

The following diagram illustrates a typical workflow for the qualification of a new batch of this compound certified reference material in a laboratory setting. This process ensures the material is suitable for its intended analytical purpose.

CRM_Qualification_Workflow cluster_procurement Procurement & Initial Assessment cluster_experimental Experimental Verification cluster_decision Decision & Implementation cluster_final start Select CRM Supplier receive Receive CRM & Certificate of Analysis start->receive doc_review Review Documentation (Purity, Identity, Uncertainty) receive->doc_review prep_stock Prepare Stock Solution doc_review->prep_stock identity_confirm Confirm Identity (e.g., MS, NMR) prep_stock->identity_confirm purity_analysis Purity Verification (e.g., HPLC-UV/CAD, qNMR) prep_stock->purity_analysis evaluate Evaluate Results Against Acceptance Criteria identity_confirm->evaluate compare Compare with Previous Batch/Independent Standard purity_analysis->compare compare->evaluate approve Approve for Use evaluate->approve Pass reject Reject and Investigate evaluate->reject Fail end_use Implement in Routine Analysis approve->end_use

References

O-Demethylmetoprolol Levels: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-demethylmetoprolol levels in various patient populations, offering valuable insights for research, clinical pharmacology, and drug development. This compound is one of the main metabolites of the widely prescribed beta-blocker, metoprolol. The formation of this metabolite is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), leading to significant interindividual variability in its plasma concentrations.[1][2] This guide summarizes quantitative data on this compound levels, details the experimental protocols used for its measurement, and visualizes the metabolic pathway of metoprolol.

Impact of CYP2D6 Genotype on this compound Levels

The genetic polymorphism of the CYP2D6 gene is a major determinant of metoprolol's metabolism and consequently, the plasma levels of its metabolites.[1][2] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype.[1] This genetic variability significantly impacts the O-demethylation pathway.[1][2]

While specific quantitative data for this compound across all CYP2D6 phenotypes is limited in the readily available literature, the extensive data on the parent drug, metoprolol, allows for inferences about the metabolite. In CYP2D6 poor metabolizers, who have little to no enzyme activity, the formation of this compound is expected to be significantly reduced, leading to lower plasma concentrations of this metabolite compared to extensive metabolizers.[1][3][4] Conversely, ultrarapid metabolizers, who have increased CYP2D6 function, would be expected to have higher and more rapid formation of this compound.

Table 1: Comparison of Metoprolol Pharmacokinetics Across CYP2D6 Phenotypes (as a proxy for this compound formation)

CYP2D6 PhenotypeFold-Increase in Metoprolol Peak Plasma Concentration (vs. Extensive Metabolizers)Fold-Increase in Metoprolol Area Under the Curve (AUC) (vs. Extensive Metabolizers)
Poor Metabolizers (PMs)2.34.9
Ultrarapid Metabolizers (UMs)(Lower than EMs)(Lower than EMs)

Data adapted from a meta-analysis of metoprolol pharmacokinetics.[3]

Influence of Renal and Hepatic Impairment

The clearance of metoprolol and its metabolites can be affected by organ function, particularly of the liver and kidneys.

Hepatic Impairment

Since metoprolol is extensively metabolized in the liver, hepatic impairment is expected to have a significant impact on the formation of this compound. In patients with liver cirrhosis, the overall metabolism of metoprolol is reduced.[5][6] This would likely lead to decreased formation and lower plasma concentrations of this compound compared to individuals with normal hepatic function. One study in patients with hepatic cirrhosis showed a significant decrease in the metabolic ratio of α-hydroxymetoprolol to metoprolol, indicating reduced CYP2D6 activity, which would similarly affect O-demethylation.[6]

Renal Impairment

The primary route of elimination for metoprolol metabolites is via the kidneys.[7] Therefore, renal impairment can lead to the accumulation of these metabolites. While studies have shown that the plasma levels of another metoprolol metabolite, α-hydroxymetoprolol, are increased in patients with renal failure, specific data for this compound is not as readily available.[7][8] However, it is reasonable to expect that impaired renal function would lead to a decreased clearance and consequently, elevated plasma concentrations of this compound.

Experimental Protocols

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in human plasma samples.

Methodology:

  • Sample Preparation:

    • A small volume of human plasma (e.g., 100 µL) is used.

    • An internal standard (e.g., a deuterated analog of metoprolol or a structurally similar compound) is added to the plasma sample to correct for variability during sample processing and analysis.

    • Proteins in the plasma are precipitated by adding a solvent such as acetonitrile.

    • The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analyte.

    • The supernatant is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[9]

  • Chromatographic Separation:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A C18 analytical column is commonly used to separate this compound from other components in the sample.

    • The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10][11]

    • A gradient or isocratic elution can be used to achieve optimal separation.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify this compound and the internal standard.

    • Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and minimize interference from other substances.[9][10]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnC18 (e.g., 50 x 4.6 mm, 3.5 µm)
Mobile Phase10mM Ammonium Acetate : Acetonitrile (10:90 v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM TransitionSpecific m/z values for precursor and product ions would be determined during method development.

This is a representative protocol and specific parameters may vary between different laboratories and studies.[9]

Metabolic Pathway of Metoprolol

The following diagram illustrates the major metabolic pathways of metoprolol, including the formation of this compound.

Metoprolol_Metabolism Metabolic Pathway of Metoprolol Metoprolol Metoprolol O_Demethylmetoprolol This compound Metoprolol->O_Demethylmetoprolol O-demethylation (CYP2D6) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol α-hydroxylation (CYP2D6) N_Dealkylmetoprolol N-Dealkylmetoprolol Metoprolol->N_Dealkylmetoprolol N-dealkylation

Caption: Major metabolic pathways of metoprolol.

Experimental Workflow for this compound Quantification

The diagram below outlines the typical workflow for the quantitative analysis of this compound in plasma samples.

Experimental_Workflow Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

The Predictive Power of O-Demethylmetoprolol in Metoprolol Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6. This process generates several metabolites, with O-demethylmetoprolol (ODM) and α-hydroxymetoprolol being the most significant. While the parent drug's concentration and the active metabolite α-hydroxymetoprolol have been the focus of pharmacokinetic and pharmacodynamic studies, the clinical relevance of ODM concentrations is an area of growing interest. This guide provides a comparative analysis of this compound as a potential biomarker for clinical outcomes in metoprolol therapy, supported by available experimental data and detailed methodologies.

Correlation of this compound with Clinical Outcomes: The Current Landscape

Direct evidence quantitatively correlating this compound concentrations with specific clinical outcomes such as blood pressure reduction, heart rate control, and adverse effects remains limited in publicly available literature. Most clinical studies have traditionally focused on the plasma concentrations of metoprolol itself or its active metabolite, α-hydroxymetoprolol, in relation to therapeutic efficacy and safety.[1] The influence of genetic polymorphisms in CYP2D6 on metoprolol's metabolism and, consequently, on clinical response is well-documented, with poor metabolizers exhibiting higher plasma levels of the parent drug and a more pronounced reduction in heart rate.[2][3]

While O-demethylation is a major metabolic pathway, the resulting metabolite, this compound, is generally considered to be pharmacologically inactive.[4] This may explain the historical lack of focus on its direct correlation with clinical endpoints. However, as a significant product of metoprolol metabolism, its concentration in plasma could serve as an indicator of metabolic pathway activity and potentially offer insights into drug efficacy and safety, particularly when considered in conjunction with other metabolic markers.

Comparison with Alternative Biomarkers

Currently, several other biomarkers are utilized to predict or monitor the clinical response to metoprolol. A comparative overview is presented below:

BiomarkerAdvantagesDisadvantagesSupporting Data Synopsis
Metoprolol Plasma Concentration Direct measure of drug exposure. Established correlation with heart rate reduction.[5]Significant inter-individual variability due to genetic and environmental factors.[6]Studies have shown that higher metoprolol concentrations are associated with a greater reduction in heart rate. However, the dose-response curve for blood pressure can be relatively flat at higher doses.[5]
α-Hydroxymetoprolol Plasma Concentration Active metabolite with beta-blocking activity (approximately 10% of metoprolol).[4] Its concentration is highly dependent on CYP2D6 activity.Lower potency compared to the parent drug.The ratio of metoprolol to α-hydroxymetoprolol is often used as a phenotyping tool for CYP2D6 activity.[4] Some research suggests that the combined concentrations of metoprolol and α-hydroxymetoprolol may better correlate with clinical effects than metoprolol alone.[1]
CYP2D6 Genotype Provides a priori information about a patient's metabolic capacity. Can help in dose individualization to minimize adverse effects.Does not account for other factors influencing drug metabolism and response (e.g., drug-drug interactions, hepatic function).Extensive, intermediate, and poor metabolizer phenotypes are associated with different plasma concentrations of metoprolol and varying clinical outcomes, particularly heart rate.[2][3]
This compound Plasma Concentration Reflects the activity of a major metabolic pathway of metoprolol.[4]Currently lacks direct, quantitative correlation with clinical outcomes. Considered pharmacologically inactive.While methods for its quantification exist,[7] studies specifically linking its concentration to blood pressure, heart rate, or adverse events are not readily available.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for research exploring its clinical utility. The most common and sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Simultaneous Quantification of Metoprolol, α-Hydroxymetoprolol, and this compound in Human Plasma by LC-MS/MS[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 μL of human plasma, add an internal standard (e.g., chlorpropamide).

  • Add 250 μL of ethyl acetate as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., Luna CN column).

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of distilled water and methanol containing 0.1% formic acid (e.g., 60:40, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 μL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Selected-reaction monitoring (SRM) of the precursor to product ion transitions for metoprolol, α-hydroxymetoprolol, this compound, and the internal standard.

Protocol: Assessment of Clinical Outcomes

1. Blood Pressure Measurement:

  • Measure resting systolic and diastolic blood pressure in a standardized manner (e.g., after 5 minutes of rest in a seated position).

  • For continuous monitoring, 24-hour ambulatory blood pressure monitoring can be employed.[8]

2. Heart Rate Assessment:

  • Measure resting heart rate.

  • Conduct a 24-hour Holter monitoring to assess average heart rate and heart rate variability.[9][10]

  • Standardized exercise tests can be used to evaluate the effect on exercise-induced tachycardia.[8]

3. Adverse Effect Monitoring:

  • Use a standardized questionnaire to systematically query patients about common metoprolol-related adverse effects, such as fatigue, dizziness, bradycardia, and hypotension.[[“]][12]

  • Record the incidence and severity of any reported adverse events.

Visualizing the Metabolic Pathway and its Clinical Implications

Caption: Metoprolol metabolism and the relationship between potential biomarkers and clinical outcomes.

Conclusion and Future Directions

While this compound is a major metabolite of metoprolol, its direct utility as a standalone biomarker for predicting clinical outcomes is not yet established. The current evidence points towards the continued relevance of monitoring metoprolol and α-hydroxymetoprolol concentrations, in conjunction with CYP2D6 genotyping, for optimizing therapy.

Future research should focus on prospective studies that simultaneously quantify metoprolol, α-hydroxymetoprolol, and this compound and correlate these concentrations with a comprehensive panel of clinical endpoints. Such studies would be invaluable in determining if this compound, either alone or as part of a metabolic ratio, can enhance the prediction of therapeutic success and the risk of adverse events in patients undergoing metoprolol treatment. This could pave the way for more precise and personalized dosing strategies, ultimately improving patient care.

References

Comparative In Vitro Metabolism of Metoprolol by Common CYP2D6 Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of genetic variations on drug metabolism is paramount. This guide provides a comparative analysis of the in vitro metabolism of the widely prescribed beta-blocker, metoprolol, by several key variants of the cytochrome P450 2D6 (CYP2D6) enzyme. The data presented here, supported by detailed experimental protocols, offers a quantitative basis for evaluating the pharmacogenetic implications on metoprolol's efficacy and safety.

Metoprolol is extensively metabolized in the liver, primarily by the highly polymorphic CYP2D6 enzyme.[1] Genetic variants in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, categorizing individuals into distinct phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs), and Ultrarapid Metabolizers (UMs).[2] These variations in metabolic rate directly influence the plasma concentrations of metoprolol, which can affect both its therapeutic efficacy and the risk of adverse drug reactions.[3]

The two primary metabolic pathways for metoprolol are α-hydroxylation and O-demethylation, both of which are predominantly catalyzed by CYP2D6.[4] The formation of α-hydroxymetoprolol is a key indicator of CYP2D6 activity and is often used for in vivo phenotyping.[5]

Comparative Enzyme Kinetics of Metoprolol α-Hydroxylation

In vitro studies utilizing recombinant human CYP2D6 enzymes provide a controlled system to dissect the functional consequences of specific genetic variants on drug metabolism. The following table summarizes the key kinetic parameters for the α-hydroxylation of metoprolol by four common CYP2D6 variants: *1 (representing normal function), *2 (considered near-normal function), *10 (a decreased-function allele prevalent in Asian populations), and *39 (a decreased-function allele).

CYP2D6 VariantEnzyme FunctionKm (μM)Vmax (nmol/min/nmol CYP2D6)Intrinsic Clearance (CLint) (μL/min/nmol CYP2D6)Relative CLint (%)
CYP2D61 Normal Function11.310.0857.52100%
CYP2D62 Near-Normal Function13.880.0785.6274.87%
CYP2D610 Decreased Function31.460.0210.678.91%
CYP2D639 Decreased Function18.560.0412.2129.65%

Data sourced from Yang, Q., et al. (2019).[6][7][8]

These in vitro data clearly demonstrate a hierarchical catalytic activity among the tested variants for metoprolol α-hydroxylation, with the order being CYP2D61 > CYP2D62 > CYP2D639 > CYP2D610.[8] The decreased-function allele, CYP2D610, exhibits a significantly higher Km (lower substrate affinity) and a markedly lower Vmax (maximum reaction velocity), resulting in a dramatic reduction in intrinsic clearance to less than 10% of the wild-type enzyme.[8] The CYP2D639 variant also shows a substantial decrease in metabolic capacity, while the CYP2D62 variant displays activity that is comparable to, though slightly lower than, the normal-function CYP2D61.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols for in vitro kinetic studies of metoprolol metabolism and the analytical methods for metabolite quantification.

In Vitro Incubation with Recombinant CYP2D6 Enzymes

A standard in vitro incubation procedure is essential for determining the kinetic parameters of metoprolol metabolism by different CYP2D6 variants.

Materials:

  • Recombinant human CYP2D6 variants (e.g., from insect cells or E. coli)

  • Metoprolol tartrate salt

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • α-hydroxymetoprolol and O-desmethylmetoprolol standards

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine the recombinant CYP2D6 enzyme, phosphate buffer, and a series of metoprolol concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time, ensuring the reaction proceeds under linear conditions with respect to time and enzyme concentration.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected for analysis.

Quantification of Metoprolol and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: Typically in the range of 1-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for metoprolol, α-hydroxymetoprolol, O-desmethylmetoprolol, and the internal standard.

Data Analysis:

  • The concentrations of the metabolites are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the metabolite standards.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathways of metoprolol and the typical experimental workflows.

Metoprolol_Metabolism Metoprolol Metoprolol CYP2D6 CYP2D6 Variants (*1, *2, *10, *17, *41 etc.) Metoprolol->CYP2D6 a_hydroxymetoprolol α-hydroxymetoprolol O_demethylmetoprolol O-demethylmetoprolol CYP2D6->a_hydroxymetoprolol α-hydroxylation CYP2D6->O_demethylmetoprolol O-demethylation

Metoprolol Metabolic Pathways

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Incubation Incubation of Metoprolol with Recombinant CYP2D6 Variants Termination Reaction Termination & Protein Precipitation Incubation->Termination Supernatant Supernatant Collection Termination->Supernatant LC_Separation Liquid Chromatographic Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Metabolite Quantification MS_Detection->Quantification Kinetics Enzyme Kinetic Analysis (Km, Vmax, CLint) Quantification->Kinetics Comparison Comparative Analysis of CYP2D6 Variant Activity Kinetics->Comparison

In Vitro Metoprolol Metabolism Experimental Workflow

Conclusion

The in vitro kinetic data presented in this guide quantitatively underscore the significant impact of CYP2D6 genetic polymorphisms on metoprolol metabolism. The substantial reduction in metabolic capacity observed for the CYP2D6*10 and *39 variants provides a mechanistic basis for the higher plasma concentrations of metoprolol and altered clinical responses seen in individuals carrying these alleles. For drug development professionals, these findings highlight the importance of considering CYP2D6 genotype in clinical trial design and for the potential personalization of metoprolol therapy. For researchers and scientists, the detailed protocols offer a foundation for conducting further comparative studies on a wider range of CYP2D6 variants and other CYP2D6-metabolized drugs. A deeper understanding of these pharmacogenetic effects is a critical step towards optimizing drug efficacy and minimizing adverse events.

References

Accuracy and precision of O-Demethylmetoprolol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of pharmacokinetic and drug metabolism studies involves the accurate and precise quantification of drug metabolites. O-Demethylmetoprolol is a key metabolite of the widely prescribed beta-blocker, metoprolol. The quantification of this metabolite is crucial for understanding the metabolic pathways and the pharmacokinetic profile of metoprolol, particularly in relation to CYP2D6 enzyme activity.[1][2] This guide provides a comparative overview of various analytical methods used for the quantification of this compound in biological matrices, supported by experimental data and detailed protocols.

Comparison of this compound Quantification Methods

The primary methods for the quantification of this compound are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (HPLC-FLD). LC-MS/MS is often favored for its high sensitivity and specificity.[3][4]

The following table summarizes the performance characteristics of different validated methods for the determination of this compound.

MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)AccuracyPrecision (%CV)Reference
LC-MS/MSHuman Plasma2 - 500289.1 - 110%≤ 13.2%[1][2]
LC-MS/MSRat Plasma1.95 - 40001.95Not SpecifiedNot Specified[3]
HPLC-FLDHuman Plasma5 - 6005.0GoodGood[5]
HPLC-FLDHuman Urine2.5 - 3002.5GoodGood[5]
LC-MS/MSBovine Whole Blood1.6 - 32001.6-13% to -2% RE5% to 15% RSD[6]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; RE: Relative Error; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS.

Method 1: LC-MS/MS in Human Plasma

This method is adapted from a study focused on the simultaneous determination of metoprolol and its metabolites.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 μL of human plasma, add the internal standard (e.g., chlorpropamide).

  • Extract the analytes by adding 1 mL of ethyl acetate.

  • Vortex mix for 10 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Luna CN (e.g., 100 mm × 2.0 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of distilled water and methanol (60:40, v/v) containing 0.1% formic acid.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Total Run Time: 3.0 min.[1][2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]

  • Detection: Selected-Reaction Monitoring (SRM).[1]

Method 2: LC-MS/MS in Rat Plasma

This protocol is based on a method developed for pharmacokinetic studies in rats.[3]

1. Sample Preparation (Protein Precipitation):

  • To a volume of rat plasma, add a precipitating agent such as methanol or acetonitrile.

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly or after dilution.

2. Chromatographic Conditions:

  • Column: Agilent HC-C18 (e.g., 4.6 × 250 mm, 5 µm).[3]

  • Flow Rate: 1.0 mL/min with a post-column split (1:4) to deliver 0.2 mL/min to the MS interface.[3]

  • Total Run Time: 8.5 min.[3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI in positive ionization mode.[3]

  • Detection: Triple-quadrupole mass spectrometer.[3]

Visualizations

Metoprolol Metabolic Pathway

The following diagram illustrates the metabolic conversion of Metoprolol to its main metabolites, including this compound, primarily mediated by the CYP2D6 enzyme.

G Metoprolol Metoprolol CYP2D6 CYP2D6 Enzyme Metoprolol->CYP2D6 AlphaOH α-Hydroxymetoprolol CYP2D6->AlphaOH O-demethylation ODesmethyl This compound CYP2D6->ODesmethyl α-hydroxylation

Caption: Metabolic pathway of Metoprolol.

General Experimental Workflow for this compound Quantification

This diagram outlines the typical workflow for the bioanalytical quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Collection B Internal Standard Spiking A->B C Extraction (LLE or PP) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Injection D->E F Data Acquisition E->F G Peak Integration F->G H Concentration Calculation G->H I Report Generation H->I

Caption: Bioanalytical workflow for quantification.

References

A Comparative Guide to the Linearity and Range of O-Demethylmetoprolol Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of O-Demethylmetoprolol, a primary metabolite of the widely prescribed beta-blocker metoprolol, is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of the linearity and range of various analytical assays for this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are predominantly used for their high sensitivity and selectivity.

Comparison of Analytical Assay Performance

The following table summarizes the key performance characteristics, specifically the linearity and range, of different LC-MS/MS methods developed for the quantification of this compound in biological matrices.

Analytical MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
LC-MS/MSHuman Plasma2 - 5002> 0.995
LC-MS/MSRat Plasma1.95 - 40001.95Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and evaluation.

Method 1: LC-MS/MS for this compound in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction. To 50 µL of human plasma, an internal standard (chlorpropamide) is added, followed by ethyl acetate for extraction.

  • Chromatographic Separation:

    • Column: Luna CN column.

    • Mobile Phase: Isocratic elution with a mixture of distilled water and methanol (60:40, v/v) containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Total Run Time: 3.0 min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Selected-Reaction Monitoring (SRM).

Method 2: LC-MS/MS for this compound in Rat Plasma[2][3]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Agilent HC-C18 column (4.6 × 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min with a post-column split (1:4) leading to 0.2 mL/min into the mass spectrometer.

    • Total Run Time: 8.5 min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Performed on a triple-quadrupole mass spectrometer.

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in biological samples using LC-MS/MS.

Analytical_Workflow_for_this compound Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation or LLE) Sample->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (SRM) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Generalized workflow for this compound analysis.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of O-Demethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like O-Demethylmetoprolol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures compliance with regulatory standards but also prevents environmental contamination and potential harm to public health. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1][2] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be familiar with the necessary precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, and wash hands thoroughly after handling.[3][4]

  • Engineering Controls: Use in a well-ventilated area to avoid breathing any dust or fumes.[1]

  • Accidental Release: In case of a spill, collect the material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[4] Place the collected material in a sealed, appropriately labeled container for disposal.[4]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately. Rinse the mouth.[1]

    • Skin Contact: Wash the affected area with soap and water.[4]

    • Eye Contact: Rinse opened eyes for several minutes under running water.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by multiple agencies. The primary federal bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6][7]

  • Environmental Protection Agency (EPA): The EPA governs hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] In 2019, the EPA finalized a rule, known as Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal in sewers.[6][8]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion, requiring their destruction to be "non-retrievable".[5] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any research chemical.

Step-by-Step Disposal Procedure

The preferred method for disposing of this compound is through a licensed hazardous waste management facility. Incineration is the most common and required treatment for hazardous pharmaceutical waste.[6][7]

Step 1: Waste Characterization Determine if the this compound waste is considered hazardous under RCRA. Pharmaceutical waste can be deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given its classification as "Acute toxicity - oral 4," it should be managed as hazardous waste.

Step 2: Proper Segregation and Containment Segregate the this compound waste from other laboratory waste streams.

  • Use secure, leak-proof, and clearly labeled containers.[5]

  • For RCRA hazardous pharmaceutical waste, use designated black containers.[5]

Step 3: Arrange for Professional Disposal Contact a DEA-registered reverse distributor or a licensed hazardous waste disposal company to arrange for pickup and transport. These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal and state regulations.

Step 4: Avoid Improper Disposal Methods

  • DO NOT flush this compound down the toilet or drain. This is strictly prohibited for hazardous pharmaceutical waste under EPA Subpart P and contributes to environmental contamination.[6][9][10]

  • DO NOT dispose of it in the regular trash unless it has been rendered non-hazardous and all institutional and local guidelines are followed. For household disposal of non-hazardous drugs where take-back programs are unavailable, the FDA recommends mixing the substance with an undesirable material like coffee grounds or kitty litter, placing it in a sealed bag, and then into the trash.[11][12][13] This practice deactivates the drug but should not be the primary method for laboratory settings.[14]

Quantitative Safety and Environmental Data

The following table summarizes key data for this compound and its parent compound, Metoprolol, to inform risk assessment.

Data PointValue / ClassificationSource CompoundReference
GHS Hazard Class Acute Toxicity 4 (Oral)This compound[2]
Hazard Statement H302: Harmful if swallowedThis compound[1][2]
Primary Irritant Effect No irritant effect on skin or eyesThis compound[1]
Environmental Risk Predicted to present a low risk to the environmentMetoprolol[15]
PEC/PNEC Ratio 0.34Metoprolol[15]
Biodegradability Not readily biodegradableMetoprolol[15]

PEC: Predicted Environmental Concentration; PNEC: Predicted No Effect Concentration.

Experimental Degradation Protocols

While not a standard disposal procedure, research has explored Advanced Oxidation Processes (AOPs) for the degradation of Metoprolol (the parent compound) in aquatic environments. These methods aim to break down the pharmaceutical into less harmful substances.

Methodology: UV/H₂O₂ and Ozonation Studies have investigated the use of UV irradiation, hydrogen peroxide (H₂O₂), and ozonation to eliminate Metoprolol.[16][17]

  • Sample Preparation: A solution of the compound is prepared in a controlled aqueous environment.

  • Application of AOP: The solution is exposed to one of the following treatments:

    • UV Irradiation with Hydrogen Peroxide: This process uses UV light to generate highly reactive hydroxyl radicals from H₂O₂, which then attack and degrade the Metoprolol molecule.

    • Ozonation: Ozone gas is bubbled through the solution, directly oxidizing and breaking down the compound.

  • Analysis: The degradation process is monitored using techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify the transformation products.[16][17]

  • Ecotoxicity Assessment: The ecotoxicity of the resulting degradation products is often predicted using Quantitative Structure-Activity Relationship (QSAR) models.[16][17]

These experimental methods demonstrate potential future pathways for treating pharmaceutical contaminants but require specialized equipment and are not intended for routine laboratory waste disposal.

Visualized Workflows

To clarify the procedural logic, the following diagrams illustrate the decision-making and experimental processes.

DisposalDecisionWorkflow This compound Disposal Decision Workflow cluster_start cluster_characterize Step 1: Characterization cluster_decision Step 2: Segregation & Containment cluster_disposal Step 3: Professional Disposal start Start: this compound Waste Generated characterize Characterize Waste (Review SDS & RCRA List) start->characterize hazardous Is it RCRA Hazardous? (Assume YES due to H302) characterize->hazardous segregate Segregate in Labeled, Leak-Proof Black Container hazardous->segregate Yes contact Contact Licensed Hazardous Waste Vendor segregate->contact incinerate Final Disposal: Incineration at Permitted Facility contact->incinerate

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

AOP_Workflow Experimental Degradation Workflow (AOP) cluster_prep cluster_treatment Advanced Oxidation Process cluster_analysis Analysis & Assessment prep Prepare Aqueous Solution of Metoprolol/Metabolite treatment Apply Treatment prep->treatment uv_h2o2 UV + H₂O₂ treatment->uv_h2o2 ozone Ozonation treatment->ozone analysis Monitor Degradation (HPLC-HRMS) uv_h2o2->analysis ozone->analysis assess Assess Ecotoxicity of Degradation Products (QSAR) analysis->assess end End: Data on Degradation & Ecotoxicity assess->end

Caption: Workflow for the experimental degradation of Metoprolol using Advanced Oxidation Processes (AOPs).

References

Personal protective equipment for handling O-Demethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling O-Demethylmetoprolol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

This compound is a metabolite of Metoprolol, a beta-blocker used to treat various cardiovascular conditions.[1][2][3] In a research context, it is crucial to handle this compound with appropriate care due to its potential hazards. The primary hazard associated with this compound is that it is harmful if swallowed.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesWear appropriate protective gloves. Nitrile or natural rubber gloves are recommended.[6] For handling hazardous drugs, it is recommended to wear two pairs of gloves.[7][8] Change gloves regularly or immediately if torn, punctured, or contaminated.[7]
Eye and Face Protection Safety Goggles/GlassesChemical splash goggles should be worn.[6] If there is a splash hazard, a face shield should also be worn.[6]
Body Protection Laboratory CoatA protective disposable gown or laboratory coat made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[6][7]
Respiratory Protection RespiratorIn case of inadequate ventilation or when there is a risk of generating airborne powder or aerosols, a NIOSH-approved air-purifying respirator with an organic vapor cartridge or canister should be used.[6][8]

Handling and Experimental Workflow

Safe handling practices are paramount when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a designated, well-ventilated area (e.g., fume hood). gather_ppe Don appropriate PPE as per the table above. prep_area->gather_ppe prep_materials Prepare all necessary equipment and reagents. gather_ppe->prep_materials weighing Carefully weigh the required amount of this compound. prep_materials->weighing dissolving Dissolve the compound in the appropriate solvent. weighing->dissolving experiment Conduct the experiment following the established protocol. dissolving->experiment decontaminate Decontaminate work surfaces and equipment. experiment->decontaminate dispose_waste Dispose of waste according to the disposal plan. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls

To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This ranges from the most effective engineering controls to the necessary personal protective equipment.

elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training, Signage) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe Least Effective

Figure 2. Hierarchy of controls for minimizing chemical exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound" and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures.

  • General Guidance: Do not dispose of this compound down the drain or in the regular trash.[9][10][11] If a take-back program is not available, the compound should be mixed with an inert, undesirable substance (like kitty litter or used coffee grounds), placed in a sealed container, and then disposed of in the household trash, if local regulations permit.[9][10][11] For laboratory settings, professional disposal is the standard.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Demethylmetoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O-Demethylmetoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.